Perfluoro-1-butene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,4,4,4-octafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJOQYFQSQJDDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880133 | |
| Record name | Octafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357-26-6, 11070-66-9 | |
| Record name | Perfluoro-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, octafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octafluoro-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of Perfluoro-1-butene
An In-depth Technical Guide on the Physicochemical Properties of Perfluoro-1-butene
Introduction
This compound, also known as 1,1,2,3,3,4,4,4-octafluorobut-1-ene, is a fluorinated derivative of butene.[1][2] Its chemical formula is C4F8.[1] This compound is of interest within the broader field of per- and polyfluoroalkyl substances (PFAS) research. It serves as a monomer for the synthesis of fluoropolymers, which are valued for their high thermal stability and chemical resistance.[2] Additionally, it is studied as a potential atmospheric precursor to more persistent perfluorocarboxylic acids (PFCAs).[2]
Physicochemical Properties
The fundamental are summarized in the table below. These properties are crucial for understanding its behavior in various applications and environmental conditions.
| Property | Value |
| IUPAC Name | 1,1,2,3,3,4,4,4-octafluorobut-1-ene |
| Synonyms | Octafluoro-1-butene, Perfluorobutene |
| CAS Number | 357-26-6 |
| Molecular Formula | C4F8[1] |
| Molecular Weight | 200.03 g/mol [1] |
| Melting Point | -132.5°C (estimate)[3] |
| Boiling Point | 4.85°C[3] |
| Density | 1.5231 (rough estimate)[3] |
| Refractive Index | 1.2492 (estimate)[3] |
Experimental Protocols
Detailed experimental protocols for the determination of the are not extensively available in public literature. However, the properties listed above are typically determined using standard analytical methodologies as described below.
Boiling Point Determination: The boiling point of a volatile compound like this compound is typically determined by distillation. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. For compounds that are gases at room temperature, this is often performed under controlled pressure conditions.
Melting Point Determination: The melting point is determined by cooling the substance until it solidifies and then gently heating it while monitoring the temperature. The temperature at which the solid transitions to a liquid is the melting point. Given the very low melting point of this compound, this would be carried out using a cryostat.
Density Measurement: For a liquefied gas, density can be measured using a pycnometer or a densitometer designed for low temperatures and high pressures. The mass of a known volume of the liquid is measured at a specific temperature to calculate the density.
Refractive Index Measurement: The refractive index of liquid this compound can be measured using a refractometer. A drop of the liquefied gas is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample.
Biological Signaling Pathways
Currently, there is no scientific literature available that describes any biological signaling pathways involving this compound. As a synthetic perfluorinated compound, it is generally considered to be chemically inert and is not expected to play a role in biological processes.
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
Spectroscopic Data Analysis of Perfluoro-1-butene: A Technical Guide
Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of Perfluoro-1-butene (Octafluoro-1-butene), a fully fluorinated alkene with the chemical formula C₄F₈. It is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the analytical techniques used to characterize this compound. This document summarizes available quantitative data from mass spectrometry, discusses the expected principles of infrared and nuclear magnetic resonance spectroscopy, provides detailed experimental protocols, and visualizes the analytical workflows.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure, through the analysis of its fragmentation pattern. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Data Presentation: Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is characterized by a dense fragmentation pattern typical of perfluorinated compounds. The molecular ion peak ([C₄F₈]⁺) at m/z 200 is often of very low abundance or absent altogether. The base peak is typically a smaller, stable fluorocarbon fragment.
| m/z | Relative Intensity (%) | Putative Fragment Ion |
| 69 | 100.0 | [CF₃]⁺ |
| 93 | 17.8 | [C₂F₃]⁺ |
| 100 | 12.0 | [C₂F₄]⁺ |
| 119 | 28.0 | [C₂F₅]⁺ |
| 131 | 55.4 | [C₃F₅]⁺ |
| 150 | 10.1 | [C₃F₆]⁺ |
| 181 | 11.2 | [C₄F₇]⁺ |
| 200 | 1.5 | [C₄F₈]⁺ (Molecular Ion) |
| Data sourced from NIST Standard Reference Database. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the analysis of volatile fluorocarbons like this compound.
Objective: To separate this compound from a sample matrix and obtain its mass spectrum.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., low-polarity phase like 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (MS) detector (Quadrupole or Time-of-Flight) with an Electron Ionization (EI) source.
-
Gas-tight syringe for sample injection.
-
Purge and Trap system for aqueous or solid samples.
Procedure:
-
Sample Preparation:
-
For gaseous samples, a known volume is drawn into a gas-tight syringe.
-
For liquid samples where the analyte is dissolved, a headspace analysis may be performed.
-
For water samples, a purge-and-trap system is used to extract and concentrate the volatile analyte.[1]
-
-
GC Separation:
-
Injector: Set to a temperature of 150-250°C. Use split/splitless injection mode.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Program: An initial temperature of 35-45°C held for several minutes, followed by a temperature ramp (e.g., 5-15°C/min) to a final temperature of 200-250°C.
-
Column: A 30-60 m capillary column with a 0.25-0.32 mm internal diameter is typical.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 200-250°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.
Data Presentation: Vibrational Frequencies
-
C=C Stretch: The carbon-carbon double bond in fluoroalkenes is expected to have a stretching vibration in the region of 1750-1800 cm⁻¹ . This is significantly higher than the typical 1620-1680 cm⁻¹ for non-fluorinated alkenes due to the inductive effect of the fluorine atoms.
-
C-F Stretch: The spectrum will be dominated by very strong and complex absorption bands in the 1000-1400 cm⁻¹ region, corresponding to the various C-F stretching modes of the CF₃, CF₂, and vinylic C-F bonds.
For comparative purposes, the table below shows the IR spectrum data for Octafluorocyclobutane , a structural isomer of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment (for Octafluorocyclobutane) |
| 1285 | very strong | C-F Stretch |
| 1250 | very strong | C-F Stretch |
| 965 | strong | Ring Deformation / C-F Stretch |
| 660 | medium | Ring Deformation |
| Data sourced from NIST Standard Reference Database for Octafluorocyclobutane. |
Experimental Protocol: Gas-Phase FTIR
Objective: To obtain the gas-phase infrared absorption spectrum of this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer.
-
Gas cell with IR-transparent windows (e.g., KBr or NaCl), typically with a path length of 10 cm or longer.
-
Vacuum line for evacuating and filling the gas cell.
-
Pressure gauge (manometer).
Procedure:
-
Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum. This accounts for the absorbance of the cell windows and any residual atmospheric gases.
-
Sample Introduction: Introduce the gaseous this compound sample into the evacuated gas cell to a known pressure (e.g., 1-10 torr).
-
Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing:
-
Set the resolution to 1-2 cm⁻¹.
-
Perform a sufficient number of scans (e.g., 32-64) to achieve a good signal-to-noise ratio.
-
Identify and label the peak positions (in cm⁻¹) of the major absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorinated compounds, ¹⁹F NMR spectroscopy is the most informative NMR technique. It provides detailed information about the chemical environment of each unique fluorine atom in the molecule.
Data Presentation: ¹⁹F NMR Chemical Shifts
A definitive, peer-reviewed data table of ¹⁹F NMR chemical shifts and coupling constants for this compound could not be located in the searched public literature and databases. However, a qualitative prediction based on the structure CF₃(a)-CF₂(b)-CF(c)=CF₂(d,e) suggests the following:
-
Expected Signals: Five distinct fluorine environments are present, which should give rise to five signals in the ¹⁹F NMR spectrum.
-
Splitting Patterns: Complex spin-spin coupling between the different fluorine nuclei would result in intricate splitting patterns (e.g., triplets, quartets, multiplets) for each signal, providing valuable connectivity information. The CF₃ group would likely appear as a triplet due to coupling with the adjacent CF₂ group. The vinylic fluorines (=CF, =CF₂, cis and trans) would show complex multiplet structures due to geminal and vicinal F-F couplings.
For illustrative purposes, ¹⁹F NMR data for a related fluoroalkene is provided below. Note: This data is NOT for this compound.
| Compound | Group | Chemical Shift (δ, ppm) |
| 1,1,1,2,4,4,4-heptafluoro-2-butene | CF₃- (at C1) | -66.7 (multiplet) |
| (CF₃CF=CHCF₃ ) | CF₃- (at C4) | -81.7 (multiplet) |
Experimental Protocol: ¹⁹F NMR Spectroscopy
Objective: To obtain a high-resolution ¹⁹F NMR spectrum of this compound.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.
-
High-pressure NMR tube or standard 5 mm NMR tube for condensed liquid samples.
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆) for locking and shimming.
Procedure:
-
Sample Preparation:
-
Gas Phase: The gaseous sample can be condensed into an NMR tube at low temperature (e.g., using liquid nitrogen) along with a small amount of deuterated solvent containing a reference standard (e.g., CFCl₃). The tube is then flame-sealed.
-
Liquid Phase: If the sample is a liquid at room temperature or can be dissolved in a suitable solvent, prepare a solution of 5-25 mg in ~0.6 mL of deuterated solvent.
-
-
Instrument Setup:
-
Tune and match the NMR probe to the ¹⁹F frequency.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of ¹⁹F chemical shifts (e.g., -50 to -250 ppm).
-
Apply a 90° pulse angle.
-
Set a relaxation delay of 1-5 seconds to ensure full relaxation of the nuclei.
-
Acquire a sufficient number of scans (e.g., 64 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Reference the chemical shift scale to an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of fluorine atoms in each environment.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a volatile sample like this compound.
Caption: A flowchart detailing the process from sample handling to final structural analysis.
Logical Relationships in Structure Elucidation
This diagram shows how different spectroscopic techniques provide complementary information to determine the chemical structure of this compound.
Caption: Relationship between spectroscopic methods and the structural information derived.
References
Perfluoro-1-butene: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-1-butene (PFB), also known as octafluoro-1-butene, is a fluorinated alkene with the molecular formula C₄F₈.[1] As a per- and polyfluoroalkyl substance (PFAS), it serves as a significant monomer in the synthesis of various fluoropolymers and is a subject of interest in atmospheric and environmental chemistry.[2] This technical guide provides an in-depth overview of the molecular structure, properties, and a representative synthesis protocol for this compound, tailored for professionals in research and development.
Molecular Structure and Formula
This compound is a four-carbon alkene where all hydrogen atoms have been substituted with fluorine atoms. Its IUPAC name is 1,1,2,3,3,4,4,4-octafluorobut-1-ene.[1] The presence of a double bond and extensive fluorination imparts unique chemical and physical properties to the molecule.
Molecular Formula: C₄F₈[1]
Molar Mass: 200.03 g/mol [1]
Canonical SMILES: C(=C(F)F)(C(C(F)(F)F)(F)F)F
InChI: InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12
Visualization of Molecular Structure
Caption: 2D representation of the this compound molecule.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound, compiled from various sources.
| Property | Value | Unit |
| Molecular Weight | 200.03 | g/mol |
| Melting Point | -132.5 (estimate) | °C |
| Boiling Point | 4.85 | °C |
| Density | 1.5231 (rough estimate) | g/cm³ |
| Refractive Index | 1.2492 (estimate) |
Experimental Protocols
Representative Synthesis of this compound
While multiple synthetic routes to perfluorinated alkenes exist, a common industrial method involves the vapor-phase fluorination of a chlorinated precursor. The following is a representative protocol based on patent literature for a similar process, which can be adapted for the synthesis of this compound.[3]
Reaction: Gas-phase fluorine-chlorine exchange reaction.
Starting Material: 2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane
Reagent: Anhydrous Hydrogen Fluoride (HF)
Catalyst: A mixed metal oxide catalyst, typically comprising chromium, with a cocatalyst such as zinc, manganese, or copper on a support like activated carbon or aluminum oxide.[3]
Apparatus:
-
High-temperature tube reactor (e.g., made of Monel or other corrosion-resistant alloy)
-
Temperature and pressure controllers
-
Gas flow meters
-
Scrubber system for unreacted HF and HCl
-
Cold trap for product collection
Procedure:
-
The catalyst is packed into the tube reactor and activated by heating under a flow of nitrogen, followed by a flow of anhydrous HF to fluorinate the catalyst surface.
-
The reactor is heated to the reaction temperature, typically in the range of 200-400 °C.
-
A gaseous mixture of the chlorinated precursor and anhydrous HF is fed into the reactor. The molar ratio of HF to the organic substrate is typically in excess to favor the chlorine-fluorine exchange.
-
The gaseous effluent from the reactor, containing the desired this compound, unreacted starting materials, HCl, and excess HF, is passed through a scrubber (e.g., aqueous KOH or NaOH) to remove acidic gases.
-
The product stream is then passed through a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the organic components.
-
The collected crude product can be purified by fractional distillation to isolate this compound.
Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the fluorine environments in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the C=C and C-F bonds.
Logical Relationship of Synthesis
Caption: Generalized workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to 1,1,2,3,3,4,4,4-octafluorobut-1-ene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,2,3,3,4,4,4-octafluorobut-1-ene, a perfluorinated alkene of significant interest in synthetic chemistry. This document details its chemical identifiers, physical properties, and key reactive characteristics, with a focus on its potential applications in research and development, including the pharmaceutical industry.
Core Identifiers and Properties
1,1,2,3,3,4,4,4-octafluorobut-1-ene is a fluorinated hydrocarbon with the chemical formula C4F8. A summary of its key identifiers and physical properties is provided below for easy reference.
| Identifier Type | Value |
| CAS Number | 357-26-6[1] |
| IUPAC Name | 1,1,2,3,3,4,4,4-octafluorobut-1-ene[1] |
| Molecular Formula | C4F8[1] |
| Molecular Weight | 200.03 g/mol [1] |
| InChI | InChI=1S/C4F8/c5-1(2(6)7)3(8,9)4(10,11)12[1] |
| InChIKey | ZVJOQYFQSQJDDX-UHFFFAOYSA-N[1] |
| Canonical SMILES | C(=C(F)F)(C(C(F)(F)F)(F)F)F[1] |
Physical Properties
| Property | Value |
| Appearance | Gas |
| Boiling Point | 4.85 °C[2] |
| Melting Point | -132.5 °C (estimated)[2] |
| Density | 1.5231 g/cm³ (rough estimate)[2] |
Synthesis of 1,1,2,3,3,4,4,4-octafluorobut-1-ene
A logical precursor for the synthesis of 1,1,2,3,3,4,4,4-octafluorobut-1-ene would be a hydrofluorocarbon containing a leaving group, such as iodine or bromine, on one of the central carbon atoms and a hydrogen atom on an adjacent carbon. The treatment of this precursor with a strong base would then induce elimination to form the double bond.
References
chemical reactivity and stability of Perfluoro-1-butene
An In-depth Technical Guide to the Chemical Reactivity and Stability of Perfluoro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PFB), also known as octafluoro-1-butene, is a fluorinated alkene with the chemical formula C₄F₈. As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is characterized by its high thermal stability and unique reactivity, which is dominated by the electron-withdrawing nature of the fluorine atoms. This technical guide provides a comprehensive overview of the current scientific understanding of the . It is intended for researchers, scientists, and drug development professionals who may encounter or utilize this compound in their work. This document summarizes key physicochemical properties, explores its thermal decomposition, details its reactivity with nucleophiles, and discusses its role as a monomer in polymerization. Detailed experimental protocols for the analysis of its stability and reactivity are also provided, along with graphical representations of key chemical pathways and experimental workflows.
Physicochemical and Safety Data
This compound is a colorless, odorless gas under standard conditions. Its high fluorine content imparts significant chemical inertness and thermal stability. The following tables summarize its key physicochemical properties and hazard information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,1,2,3,3,4,4,4-octafluorobut-1-ene | [1][2] |
| CAS Number | 357-26-6 | [2][3] |
| Molecular Formula | C₄F₈ | [1][2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| Boiling Point | Not readily available | |
| Density | 1.5231 g/cm³ (estimate) | [4] |
| Refractive Index | 1.2492 (estimate) | [4] |
Table 2: Hazard Information for this compound
| Hazard Statement | Description |
| H280 | Contains gas under pressure; may explode if heated. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| H336 | May cause drowsiness or dizziness. |
Source: GHS information provided by ECHA C&L Inventory.[2]
Chemical Stability and Thermal Decomposition
The decomposition of this compound is expected to proceed via a free-radical mechanism, leading to the formation of shorter-chain perfluorinated compounds and, in the presence of oxygen, carbon oxides and hydrogen fluoride.
Caption: Thermal decomposition pathways of this compound.
Chemical Reactivity
The reactivity of this compound is largely dictated by the strong electron-withdrawing effect of the fluorine atoms, which polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack.
Reactivity with Nucleophiles
Unlike non-fluorinated alkenes which typically undergo electrophilic addition, the electron-deficient double bond of this compound is electrophilic and reacts with nucleophiles. The general mechanism involves the addition of the nucleophile to the double bond, followed by the elimination of a fluoride ion.
While specific kinetic data for the reaction of this compound with nucleophiles is not widely published, the reactivity is expected to follow the general principles of nucleophilic substitution on vinylic carbons. The rate of reaction will be influenced by the strength of the nucleophile and the reaction conditions (solvent, temperature).[5][6]
Caption: General mechanism of nucleophilic attack on this compound.
Polymerization
This compound serves as a monomer for the synthesis of fluoropolymers.[1] These polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. The polymerization can be initiated by free radicals. A related compound, perfluoro(4-vinyloxy-1-butene), undergoes radical cyclopolymerization to produce the amorphous fluoropolymer CYTOP®, which has high optical transparency.[7] This suggests that this compound can also undergo radical polymerization to yield a perfluorinated polymer. The properties of the resulting polymer, such as molecular weight and polydispersity, would be dependent on the specific polymerization conditions, including the initiator used, temperature, pressure, and the presence of chain transfer agents.
Experimental Protocols
The following sections provide generalized experimental protocols for the investigation of the thermal stability and reactivity of this compound. These are based on established methods for studying similar fluorinated compounds and may require optimization for this specific molecule.
Protocol for Thermal Stability Analysis by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines a method for determining the thermal decomposition products of this compound.
-
Sample Preparation: A known concentration of this compound gas is prepared in an inert gas matrix (e.g., nitrogen or argon) in a gas-tight syringe or a sample bag.
-
Pyrolysis Setup: A pyrolysis unit is coupled to a gas chromatograph-mass spectrometer (GC-MS). The pyrolysis chamber is purged with an inert gas to remove any residual air.
-
Pyrolysis: A precise volume of the this compound gas mixture is injected into the pyrolysis chamber, which is pre-heated to a set temperature (e.g., in the range of 500-800°C). The residence time in the pyrolysis chamber is controlled by the flow rate of the carrier gas.
-
GC-MS Analysis: The pyrolysis products are swept from the pyrolysis chamber into the GC column by the carrier gas. The products are separated based on their boiling points and affinities for the column's stationary phase. The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
-
Data Analysis: The identities of the decomposition products are determined by comparing their mass spectra to a library of known compounds. The relative abundance of each product can be quantified from the peak areas in the chromatogram.
Caption: Workflow for analyzing thermal decomposition of this compound.
Protocol for Kinetic Analysis of Nucleophilic Substitution
This protocol describes a general method for studying the kinetics of the reaction of this compound with a nucleophile, for example, an amine, in a solvent.
-
Reactant Preparation: A solution of the nucleophile (e.g., a primary or secondary amine) of known concentration is prepared in a suitable aprotic solvent (e.g., acetonitrile or THF).
-
Reaction Setup: The nucleophile solution is placed in a thermostatted reaction vessel equipped with a magnetic stirrer and a gas inlet. The vessel is purged with an inert gas.
-
Reaction Initiation: A known amount of this compound gas is bubbled through the stirred solution at a constant temperature. The reaction is initiated upon the introduction of the this compound.
-
Reaction Monitoring: At specific time intervals, aliquots of the reaction mixture are withdrawn. The reaction is quenched immediately, for example, by adding a dilute acid solution.
-
Analysis: The concentration of the reactant (nucleophile) and the product(s) in the quenched aliquots is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the products are volatile.
-
Kinetic Analysis: The rate of the reaction is determined by plotting the concentration of the reactant or product as a function of time. The rate constant can be calculated by fitting the data to the appropriate rate law.
Conclusion
This compound is a thermally stable fluorinated alkene whose reactivity is characterized by its susceptibility to nucleophilic attack at the carbon-carbon double bond. It is also a valuable monomer for the production of highly stable fluoropolymers. While there is a lack of specific quantitative data in the public domain regarding its reaction kinetics and decomposition energetics, its chemical behavior can be largely inferred from the well-established principles of organofluorine chemistry and the study of analogous compounds. The experimental protocols provided in this guide offer a framework for researchers to further investigate the chemical properties of this important fluorinated building block. Further research to quantify the reaction rates and decomposition pathways of this compound would be highly valuable to the scientific community.
References
- 1. This compound | 357-26-6 | Benchchem [benchchem.com]
- 2. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C4F8 | CID 67745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butene, 1,1,2,3,3,4,4,4-octafluoro- [webbook.nist.gov]
- 4. Octafluoro-1-butene CAS#: 357-26-6 [m.chemicalbook.com]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Health and Safety Considerations for Perfluoro-1-butene Gas: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety considerations for Perfluoro-1-butene (PFB) gas. PFB, an organofluorine compound, belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are noted for their chemical stability and persistence. This document summarizes available toxicological data, outlines experimental protocols for safety assessment, and visualizes potential biological pathways and experimental workflows.
Physicochemical and Hazard Identification
This compound is a colorless gas with a boiling point of approximately 4.85°C. Due to its chemical structure, it is relatively inert. However, it is classified as a hazardous substance with specific handling and storage requirements.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | 1,1,2,3,3,4,4,4-Octafluoro-1-butene |
| Synonyms | Octafluoro-1-butene, PFB |
| CAS Number | 357-26-6 |
| Molecular Formula | C4F8 |
| Molecular Weight | 200.03 g/mol |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
| Hazard Class | Hazard Statement |
| Gases under pressure | H280: Contains gas under pressure; may explode if heated |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity – Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Specific target organ toxicity – Single exposure (Narcotic effects) | H336: May cause drowsiness or dizziness |
Toxicological Data
General health effects associated with perfluorinated compounds (PFCs) include potential impacts on the nervous, endocrine, and immune systems.[2][3]
Experimental Protocols for Inhalation Toxicity Assessment
The assessment of acute inhalation toxicity for gaseous substances like this compound is typically conducted following standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). The OECD Guideline 403 for Acute Inhalation Toxicity is a key protocol for such evaluations.[2][3][4][5][6]
OECD 403: Acute Inhalation Toxicity - Experimental Protocol
This protocol is designed to determine the median lethal concentration (LC50) of a substance when administered by inhalation for a short period.
Objective: To assess the acute toxic effects of a substance following a single, short-term inhalation exposure.
Test Animals: Typically, young adult rats of a standard laboratory strain are used. Both males and females are included in the study.
Methodology:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least five days prior to the study.
-
Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber is used. The chamber is designed to maintain a stable and uniform concentration of the test gas.
-
Gas Generation and Monitoring: this compound gas is metered into the exposure chamber at a controlled rate to achieve the target concentrations. The concentration of the gas in the chamber is monitored continuously or at frequent intervals.
-
Exposure Conditions: Animals are exposed to the test gas for a standard duration, typically 4 hours. At least three exposure concentrations and a control group (exposed to air only) are used.
-
Observations:
-
During Exposure: Clinical signs of toxicity are observed and recorded.
-
Post-Exposure: Animals are observed for at least 14 days for any signs of toxicity, morbidity, or mortality. Body weights are recorded periodically.
-
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LC50 value is calculated using appropriate statistical methods.
Visualizations
Experimental Workflow for Acute Inhalation Toxicity Study (OECD 403)
Caption: Workflow for an acute inhalation toxicity study following OECD Guideline 403.
Inferred Signaling Pathway Potentially Affected by Inhaled Perfluorinated Compounds
While specific data on the signaling pathways affected by this compound is lacking, studies on other inhaled perfluorinated compounds, such as PFOS, have shown impacts on cellular signaling. One such pathway is the Ras/Rap signaling cascade, which is involved in cell proliferation, differentiation, and survival. The following diagram illustrates a simplified, inferred pathway that could be a target for toxicological investigation.
Caption: Inferred Ras/MAPK signaling pathway potentially affected by inhaled perfluorinated compounds.
Health and Safety Recommendations
Given the identified hazards of this compound, the following safety precautions are recommended for its handling and use in a research setting:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a certified fume hood or with a gas containment system.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and a lab coat.
-
Respiratory Protection: For situations where engineering controls may not be sufficient, a self-contained breathing apparatus (SCBA) or an airline respirator should be used.
-
-
Handling:
-
Cylinders of this compound should be secured in an upright position.
-
Use appropriate pressure-reducing regulators and check for leaks before use.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
Conclusion
This compound gas presents several health and safety concerns, primarily related to its properties as a compressed gas and its potential for irritation and narcotic effects. While specific quantitative toxicological data are limited, the established protocols for inhalation toxicity testing provide a clear framework for its safety assessment. Researchers and drug development professionals should handle this compound with appropriate caution, utilizing robust engineering controls and personal protective equipment. Further research is needed to fully elucidate the toxicological profile of this compound and its potential mechanisms of action.
References
Unraveling the Environmental Journey of Perfluorinated Butenes: A Technical Deep Dive
For Immediate Release
[City, State] – October 31, 2025 – As the scientific community intensifies its scrutiny of per- and polyfluoroalkyl substances (PFAS), a comprehensive understanding of the environmental fate of specific compound classes is paramount. This technical guide provides an in-depth analysis of the potential environmental pathways of perfluorinated butenes, a subgroup of short-chain PFAS. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data on their properties, persistence, and transformation, offering a critical resource for environmental risk assessment and management.
Perfluorinated butenes, characterized by a four-carbon chain with a double bond where all hydrogen atoms are replaced by fluorine, exhibit unique environmental behaviors due to their chemical structure. Their fate in the environment is governed by a complex interplay of physical and chemical properties, transport mechanisms, and degradation pathways.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental distribution of perfluorinated butenes is fundamentally influenced by their physicochemical properties. While comprehensive experimental data for all isomers remains limited, available information for key compounds provides crucial insights into their likely behavior. Perfluoro-1-butene and perfluoro-2-butene are colorless, nonflammable gases under standard conditions.[1] This gaseous nature suggests a potential for atmospheric transport.
| Property | This compound | Perfluoro-2-butene (Z-isomer) | Reference |
| Molecular Formula | C4F8 | C4F8 | [2][3] |
| Molecular Weight | 200.03 g/mol | 200.03 g/mol | [2][3] |
| Boiling Point | 4.85°C | Not available | [4] |
| Melting Point | -132.5°C (estimate) | Not available | [4] |
| Calculated LogP | 2.6 | 2.5 | [2][3] |
Table 1: Physicochemical Properties of Perfluorinated Butene Isomers. The data indicates their volatility and potential for partitioning into less polar environments.
Environmental Transport: A Journey Through Air, Water, and Soil
The high volatility of perfluorinated butenes suggests that the atmosphere is a primary medium for their long-range transport. Once released, these compounds can be distributed globally. The atmospheric lifetime of related perfluorinated compounds can be exceedingly long; for instance, perfluorocyclobutane (c-C4F8) has an estimated atmospheric lifetime of 3200 years.[5][6] While the specific atmospheric lifetime of perfluorinated butenes is not well-documented, their chemical stability suggests they are likely to persist in the atmosphere for extended periods.
In aquatic and terrestrial systems, the behavior of perfluorinated butenes and their potential degradation products, such as perfluorobutanoic acid (PFBA), is governed by their moderate water solubility and tendency to sorb to organic matter. The sorption of short-chain PFAS like PFBA to soil and sediment is influenced by the organic carbon content and pH of the matrix.[7][8]
Degradation Pathways: A Resistant "Forever Chemical"
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, rendering perfluorinated compounds highly resistant to degradation.[9] This inherent stability is the primary reason for their persistence in the environment.
Abiotic Degradation:
-
Photolysis: Direct photolysis is a potential degradation pathway for some PFAS. Studies have shown that short-wavelength UV irradiation (e.g., 222 nm) can enhance the photolysis of perfluorocarboxylic acids (PFCAs), leading to the formation of shorter-chain PFCAs and fluoride ions.[10] While specific data for perfluorinated butenes is scarce, their unsaturated nature may make them more susceptible to photochemical reactions compared to their saturated counterparts. The presence of a double bond could be a site for oxidative attack by hydroxyl radicals in the atmosphere.
-
Hydrolysis and Ozonolysis: Information on the hydrolysis and ozonolysis of perfluorinated butenes is limited. However, the strength of the C-F bond suggests that hydrolysis under typical environmental conditions is likely to be a very slow process.
-
Thermal Degradation: High-temperature incineration is a potential method for the destruction of PFAS. Thermal decomposition of perfluoro-1-heptene has been observed to begin at temperatures as low as 200°C, with near-complete degradation at 890°C.[11][12] Studies on the thermal decomposition of other PFAS have identified perfluoroalkenes, including this compound, as potential products of incomplete destruction.[13] This indicates that while high temperatures can break down these compounds, the formation of other persistent fluorinated compounds is a possibility that requires careful management.
Biotic Degradation:
Microbial degradation of perfluorinated compounds is generally considered to be a very slow process, if it occurs at all.[14][15][16][17][18] The high stability of the C-F bond presents a significant barrier to microbial enzymatic attack. While some studies have reported the biodegradation of certain polyfluorinated substances (which contain C-H bonds), the complete mineralization of perfluorinated compounds like perfluorinated butenes by microorganisms under environmental conditions has not been well-documented. Research into the microbial degradation of unsaturated perfluorinated compounds is an area of ongoing investigation.[14]
Bioaccumulation Potential: A Focus on Shorter Chains
Compared to their long-chain counterparts like PFOS and PFOA, short-chain PFAS, including potential degradation products of perfluorinated butenes like PFBA, generally exhibit lower bioaccumulation potential in aquatic organisms.[19][20] However, they are still taken up by biota. Field-measured bioaccumulation factors (BAFs) for PFBA in fish are lower than those for longer-chain PFCAs.[21] Despite lower bioaccumulation, their high mobility and persistence can lead to widespread contamination of aquatic food webs.
Experimental Methodologies and Future Research Directions
A significant challenge in assessing the environmental fate of perfluorinated butenes is the lack of standardized experimental protocols and quantitative data. The following diagrams illustrate generalized workflows for key experimental investigations.
Future research should prioritize the development of standardized analytical methods for detecting and quantifying perfluorinated butenes in various environmental matrices. Furthermore, detailed experimental studies are needed to determine their degradation rates and pathways under different environmental conditions. Isomer-specific studies are also crucial, as different isomers may exhibit distinct environmental behaviors and toxicities.
Conclusion
Perfluorinated butenes represent a class of persistent and mobile short-chain PFAS. Their high volatility suggests a significant potential for atmospheric transport, while their resistance to degradation indicates they are likely to persist in the environment for long periods. Although their bioaccumulation potential is lower than that of long-chain PFAS, their widespread distribution is a cause for concern. Significant data gaps remain regarding their environmental concentrations, specific degradation pathways, and transformation products. Addressing these knowledge gaps through targeted research is essential for developing effective risk assessment strategies and environmental regulations for this emerging class of contaminants.
References
- 1. Perfluoro-2-butene | C4F8 | CID 2775851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,2,3,3,4,4,4-Octafluorobut-1-ene | C4F8 | CID 67745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluoro-2-butene, (Z)- | C4F8 | CID 3034116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octafluoro-1-butene CAS#: 357-26-6 [m.chemicalbook.com]
- 5. ACP - Perfluorocyclobutane (PFC-318, c-C4F8) in the global atmosphere [acp.copernicus.org]
- 6. Atmospheric lifetimes of long-lived halogenated species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorption of perfluoroalkyl substances (PFASs) to an organic soil horizon - Effect of cation composition and pH | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. A critical analysis of published data to discern the role of soil and sediment properties in determining sorption of per and polyfluoroalkyl substances (PFASs) | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. PFAS - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bacterial degradation of perfluoroalkyl acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. PFAS and Precursor Bioaccumulation in Freshwater Recreational Fish: Implications for Fish Advisories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Polymerization of Perfluoro-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-1-butene (PFB), also known as octafluoro-1-butene, is a perfluorinated olefin with the chemical structure CF₃CF₂CF=CF₂. Its polymerization would theoretically yield poly(this compound), a saturated fluoropolymer. Fluoropolymers are a class of materials known for their exceptional chemical inertness, thermal stability, low coefficient of friction, and low refractive index. These properties make them valuable in a wide range of applications, including advanced coatings, specialty seals, and optical materials.
General Polymerization Workflow
The following diagram illustrates a general workflow for the laboratory-scale polymerization of a fluorinated monomer like this compound.
Caption: General experimental workflow for the polymerization of this compound.
Experimental Protocols
Two common methods for the polymerization of fluoroalkenes are free-radical polymerization and emulsion polymerization. The following are hypothetical protocols for the application of these techniques to this compound.
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol describes a solution polymerization method using a free-radical initiator. The choice of solvent is critical, as it must be inert to the reaction conditions and capable of dissolving the monomer. Perfluorinated or highly fluorinated solvents are often used to prevent chain transfer reactions.
Materials:
-
This compound (PFB) monomer
-
Perfluorinated solvent (e.g., perfluorohexane, perfluorodecalin)
-
Free-radical initiator (e.g., bis(perfluorobutyryl) peroxide, Azobisisobutyronitrile - AIBN)[1]
-
Nitrogen or Argon gas (high purity)
-
Methanol (for precipitation)
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Pressure-rated reaction vessel
Procedure:
-
Monomer and Solvent Preparation: The this compound monomer should be purified to remove any inhibitors or impurities. This can be achieved by passing the gas through a column of activated alumina. The perfluorinated solvent should be thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes.
-
Reactor Setup: A pressure-rated glass reactor or a stainless-steel autoclave is assembled and dried under vacuum. The reactor is then filled with an inert atmosphere.
-
Reaction Mixture: The degassed perfluorinated solvent is transferred to the reactor. The desired amount of free-radical initiator is then added.
-
Monomer Addition: The reactor is cooled to a low temperature (e.g., -78 °C) and the this compound monomer is condensed into the reactor. The amount of monomer can be determined by weight difference.
-
Polymerization: The reactor is sealed and heated to the desired reaction temperature (typically between 50-80 °C, depending on the initiator's half-life) with vigorous stirring. The reaction is allowed to proceed for a set period (e.g., 12-24 hours). The pressure inside the reactor should be monitored.
-
Work-up: After the reaction period, the reactor is cooled to room temperature, and any unreacted monomer is carefully vented. The polymer solution is then slowly added to a stirred excess of methanol to precipitate the poly(this compound).
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Emulsion Polymerization of this compound
Emulsion polymerization is a common industrial method for producing fluoropolymers.[2] This technique is carried out in an aqueous medium with the aid of a surfactant.
Materials:
-
This compound (PFB) monomer
-
Deionized water
-
Perfluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a more modern alternative)
-
Water-soluble initiator (e.g., ammonium persulfate - APS, potassium persulfate - KPS)[3]
-
Buffer solution (e.g., phosphate or borate buffer)
-
Nitrogen or Argon gas (high purity)
-
Coagulating agent (e.g., magnesium sulfate solution)
-
High-pressure polymerization reactor
Procedure:
-
Aqueous Phase Preparation: The high-pressure reactor is charged with deionized water, the perfluorinated surfactant, and a buffer to maintain a stable pH. The solution is purged with an inert gas to remove oxygen.
-
Initiator Addition: The water-soluble initiator is dissolved in a small amount of deoxygenated deionized water and is ready for addition.
-
Monomer Charging: The reactor is sealed and pressurized with this compound monomer to the desired pressure.
-
Polymerization: The reactor is heated to the reaction temperature (typically 60-90 °C) with constant stirring to create an emulsion. The initiator solution is then pumped into the reactor to start the polymerization. The reaction is continued for several hours, with the pressure being maintained by feeding additional monomer as it is consumed.
-
Work-up: After the polymerization is complete, the reactor is cooled and vented. The resulting polymer latex is then coagulated by adding a salt solution (e.g., MgSO₄).
-
Purification: The coagulated polymer is filtered, washed thoroughly with deionized water to remove any remaining surfactant and salts, and then dried in a vacuum oven.
Data Presentation
Due to the lack of specific experimental data for the homopolymerization of this compound in the reviewed literature, this section presents data for a structurally related and commercially significant amorphous fluoropolymer, poly[perfluoro(4-vinyloxy-1-butene)] , which is known commercially as CYTOP®. This data is provided for comparative purposes to give researchers an indication of the properties that might be expected from an amorphous perfluoropolymer.
Table 1: Properties of Poly[perfluoro(4-vinyloxy-1-butene)] (CYTOP®)
| Property | Value | Reference |
| Glass Transition Temp. (Tg) | 108 °C | [4] |
| Refractive Index | ~1.34 | [4] |
| Dielectric Constant | 2.1 | [4] |
| Optical Transparency | >95% in the visible spectrum | [4] |
| Solubility | Soluble in select perfluorinated solvents | [4] |
Logical Relationships in Polymerization Technique Selection
The choice between different polymerization techniques depends on several factors, including the desired polymer properties, scale of the reaction, and safety considerations. The following diagram illustrates some of these relationships.
Caption: Factors influencing the selection of a polymerization technique.
Conclusion
The polymerization of this compound presents an interesting area for research in fluoropolymer chemistry. The protocols provided herein offer a foundation for initiating such investigations. Researchers should be aware that the polymerization of fluorinated olefins can be challenging due to the electron-withdrawing nature of fluorine atoms, which affects the reactivity of the double bond. Additionally, the handling of gaseous monomers requires appropriate safety precautions and specialized equipment. The successful synthesis and characterization of poly(this compound) would contribute valuable knowledge to the field of materials science.
References
Application Notes and Protocols for the Synthesis of Perfluorinated Polymers from Perfluoro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of perfluorinated polymers derived from perfluoro-1-butene. Due to the limited availability of direct experimental procedures for the homopolymerization of this compound in publicly accessible literature, the following protocols are constructed based on established methods for the polymerization of other perfluorinated alkenes and related monomers. These notes are intended to serve as a foundational guide for researchers to develop specific synthetic strategies.
Introduction
This compound (PFB), a perfluorinated olefin, is a potential monomer for the synthesis of novel fluoropolymers. These polymers are anticipated to exhibit exceptional properties characteristic of perfluorinated materials, including high thermal stability, chemical inertness, low surface energy, and unique dielectric properties. Such characteristics make them attractive for a range of applications, including advanced coatings, specialty membranes, and materials for biomedical devices. This document outlines potential synthetic routes for the polymerization of PFB, including free-radical, emulsion, and anionic polymerization techniques.
Data Presentation: Comparison of Potential Polymerization Methods
The following table summarizes hypothetical reaction conditions and expected outcomes for different polymerization methods of this compound, based on analogous polymerizations of other fluoroolefins.
| Parameter | Free-Radical Polymerization | Emulsion Polymerization | Anionic Polymerization |
| Initiator/Catalyst | Perfluorinated or non-fluorinated peroxides (e.g., bis(perfluoro-2-propoxypropionyl) peroxide), Azo compounds (e.g., AIBN) | Water-soluble initiators (e.g., Ammonium persulfate), Redox initiators | Organolithium compounds (e.g., n-BuLi, sec-BuLi), Fluoride salts (e.g., CsF, KF) |
| Solvent/Medium | Perfluorinated solvents (e.g., perfluorohexane, perfluorodecalin), or bulk polymerization | Deionized water | Aprotic polar solvents (e.g., THF, DMF) or nonpolar hydrocarbon solvents |
| Temperature | 40 - 100 °C | 50 - 80 °C | -78 to 25 °C |
| Pressure | Typically elevated to maintain monomer in liquid phase | Autogenous pressure of the monomer | Atmospheric or slightly elevated pressure |
| Expected Molecular Weight | Moderate to high | High | Controlled, narrow polydispersity |
| Polymer Properties | Amorphous or semi-crystalline thermoplastic | High molecular weight latex, can be processed into films | Well-defined architecture, potential for block copolymers |
| Advantages | Versatile, can be used with a variety of initiators | High molecular weight, good heat transfer, environmentally friendly solvent (water) | Precise control over molecular weight and architecture |
| Challenges | Potential for chain transfer reactions, broad molecular weight distribution | Surfactant removal from the final polymer | High purity of reagents and inert atmosphere required, monomer must be susceptible to nucleophilic attack |
Experimental Protocols
Important Safety Note: this compound is a volatile and potentially hazardous chemical. All manipulations should be performed in a well-ventilated fume hood by personnel trained in handling fluorinated compounds. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions under pressure should be conducted behind a blast shield.
Protocol 1: Free-Radical Solution Polymerization of this compound
This protocol is adapted from general procedures for the free-radical polymerization of perfluoroolefins.
Materials:
-
This compound (PFB) monomer
-
Bis(perfluoro-2-propoxypropionyl) peroxide or other suitable perfluorinated initiator
-
Perfluorohexane or other suitable perfluorinated solvent
-
High-pressure reactor equipped with a magnetic stir bar, pressure gauge, and thermocouple
-
Schlenk line and vacuum pump
-
Methanol (for precipitation)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble the reactor and perform a leak test.
-
Degassing: Evacuate the reactor under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Charging the Reactor:
-
Under a positive pressure of inert gas, introduce the desired amount of perfluorinated solvent into the reactor via cannula transfer.
-
Cool the reactor to a low temperature (e.g., -20 °C) to facilitate the condensation of the monomer.
-
Carefully condense a known amount of this compound monomer into the reactor.
-
The initiator, dissolved in a small amount of perfluorinated solvent, is then added to the reactor. The amount of initiator will typically be 0.1-1 mol% relative to the monomer.
-
-
Polymerization:
-
Seal the reactor and place it in a heating mantle on a magnetic stir plate.
-
Slowly raise the temperature to the desired reaction temperature (e.g., 60 °C).
-
Monitor the pressure inside the reactor. A drop in pressure may indicate monomer consumption.
-
Allow the reaction to proceed for a predetermined time (e.g., 12-24 hours), with continuous stirring.
-
-
Termination and Isolation:
-
Cool the reactor to room temperature.
-
Carefully vent any unreacted monomer into a cold trap or suitable scrubbing solution.
-
Open the reactor and pour the polymer solution into a beaker containing a large excess of methanol to precipitate the polymer.
-
Stir the mixture to ensure complete precipitation.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any residual solvent and unreacted monomer.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
-
Protocol 2: Emulsion Polymerization of this compound
This protocol is a generalized procedure based on the emulsion polymerization of other fluorinated monomers.
Materials:
-
This compound (PFB) monomer
-
Ammonium persulfate (APS) or other suitable water-soluble initiator
-
Perfluorooctanoate (PFOA) or a suitable alternative fluorinated surfactant
-
Sodium bicarbonate (buffer)
-
Deionized water
-
High-pressure reactor with mechanical stirring, pressure gauge, and thermocouple
-
Coagulating agent (e.g., magnesium sulfate solution)
-
Filtration apparatus
-
Washing solution (e.g., deionized water, methanol)
-
Drying oven
Procedure:
-
Reactor Preparation: Clean, dry, and assemble the high-pressure reactor.
-
Preparation of Aqueous Phase:
-
In a separate vessel, prepare an aqueous solution containing deionized water, the fluorinated surfactant (e.g., PFOA), and a buffer (e.g., sodium bicarbonate).
-
Degas the aqueous solution by bubbling with an inert gas for at least 30 minutes.
-
-
Charging the Reactor:
-
Transfer the degassed aqueous solution to the reactor.
-
Seal the reactor and purge with an inert gas.
-
Pressurize the reactor with this compound monomer to the desired pressure.
-
-
Initiation and Polymerization:
-
Heat the reactor to the desired temperature (e.g., 70 °C) with vigorous stirring to form an emulsion.
-
Prepare a solution of the water-soluble initiator (e.g., APS) in deionized water and inject it into the reactor to initiate polymerization.
-
Maintain the reaction at a constant temperature and pressure. Monomer can be fed continuously to maintain the pressure.
-
Monitor the reaction progress by observing the pressure drop or by taking samples (if the reactor is so equipped).
-
-
Termination and Coagulation:
-
After the desired reaction time, cool the reactor and vent any unreacted monomer.
-
Transfer the resulting polymer latex to a separate vessel.
-
Add a coagulating agent (e.g., magnesium sulfate solution) to break the emulsion and precipitate the polymer particles.
-
-
Purification and Drying:
-
Collect the coagulated polymer by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove the surfactant and other impurities.
-
Dry the polymer in an oven at a suitable temperature (e.g., 80-100 °C).
-
Visualizations
Experimental Workflow for Free-Radical Solution Polymerization
Caption: Workflow for free-radical solution polymerization of this compound.
Logical Relationship of Emulsion Polymerization Steps
Caption: Sequential steps in the emulsion polymerization of this compound.
Applications of Poly(perfluoro-butenylvinylether) in Optical Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of poly(perfluoro-butenylvinylether), commercially known as CYTOP®, in the field of optical materials. This amorphous fluoropolymer offers a unique combination of optical, physical, and chemical properties, making it a highly valuable material for a range of advanced applications.
Introduction to Poly(perfluoro-butenylvinylether)
Poly(perfluoro-butenylvinylether) is a soluble, amorphous fluoropolymer with exceptional optical clarity over a wide wavelength range, from the deep ultraviolet (UV) to the near-infrared (NIR). Its primary attributes for optical applications include a very low refractive index, low chromatic dispersion, high light transmittance, and excellent environmental stability. These properties make it an attractive alternative to traditional optical materials like glass and other polymers in various applications.
Key Optical and Physical Properties
A summary of the key optical and physical properties of poly(perfluoro-butenylvinylether) (CYTOP®) is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.
| Property | Value | Units |
| Refractive Index (nD) | ~1.34 | - |
| Abbe Number | ~90 | - |
| Light Transmittance (200 nm - 2 µm) | > 95 | % |
| Birefringence | Very Low | - |
| Glass Transition Temperature (Tg) | 108 | °C |
| Water Absorption | < 0.01 | % |
| Chemical Resistance | Excellent | - |
Table 1: Optical and Physical Properties of Poly(perfluoro-butenylvinylether) (CYTOP®)
Applications in Optical Materials
The unique properties of poly(perfluoro-butenylvinylether) have led to its use in several cutting-edge optical applications.
Graded-Index Polymer Optical Fibers (GI-POFs)
Poly(perfluoro-butenylvinylether) is a key material in the fabrication of high-performance GI-POFs.[1] These fibers offer high bandwidth and low attenuation, making them suitable for high-speed data communication over short distances.[1] The graded refractive index profile, achieved by doping the CYTOP® core, allows for low modal dispersion.
Anti-Reflection (AR) Coatings
The low refractive index of CYTOP® makes it an excellent candidate for single-layer and multilayer anti-reflection coatings. By applying a thin film of this polymer to an optical surface, reflections can be significantly reduced, enhancing light transmission.
Optical Waveguides and Devices
CYTOP® is used to fabricate various planar and channel waveguides for integrated optics. Its processability allows for the creation of complex optical circuits, including interferometers and biosensors.[1][2]
Encapsulation of Optoelectronic Devices
Due to its high transparency, low moisture absorption, and thermal stability, poly(perfluoro-butenylvinylether) is used as an encapsulant for sensitive optoelectronic components such as LEDs and organic light-emitting diodes (OLEDs).
Experimental Protocols
Protocol for Fabricating a Single-Layer Anti-Reflection Coating via Spin-Coating
This protocol describes the fabrication of a single-layer anti-reflection coating on a glass substrate using a commercially available CYTOP® solution.
Materials:
-
CYTOP® solution (e.g., CTL-809M)
-
Perfluorinated solvent (e.g., CT-Solv.180)
-
Glass substrates (e.g., microscope slides)
-
Acetone
-
Isopropanol
-
Nitrogen gas source
-
Spin-coater
-
Hot plate
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the glass substrates in acetone for 15 minutes.
-
Rinse the substrates with isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Dehydrate the substrates on a hot plate at 120°C for 10 minutes.
-
-
Solution Preparation:
-
Dilute the CYTOP® solution with the perfluorinated solvent to achieve the desired concentration for the target film thickness. A typical starting concentration is 2-5% (w/w).
-
-
Spin-Coating:
-
Place a cleaned substrate on the spin-coater chuck.
-
Dispense a small amount of the CYTOP® solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The spin speed will determine the final film thickness.
-
-
Baking:
-
Carefully transfer the coated substrate to a hot plate.
-
Bake the substrate at 100-120°C for 30-60 minutes to evaporate the solvent and cure the film.
-
Expected Results:
A uniform, transparent thin film of CYTOP® on the glass substrate. The thickness of the film can be measured using ellipsometry. For a single-layer AR coating on glass (n ≈ 1.52), the optimal refractive index is √(1.52) ≈ 1.23. While CYTOP's refractive index of ~1.34 is not perfect, it will still provide a significant reduction in reflection. The ideal thickness for the AR coating is λ/(4n), where λ is the target wavelength and n is the refractive index of the coating.
Caption: Experimental workflow for fabricating a CYTOP® anti-reflection coating.
Protocol for the Fabrication of a Planar Optical Waveguide
This protocol outlines the steps to create a simple planar waveguide structure using CYTOP® as both the cladding and core material, with the core having a slightly higher refractive index.
Materials:
-
Two grades of CYTOP® with slightly different refractive indices (achieved through different molecular weights or additives, if available from the supplier). Let's denote them as CYTOP-Clad (lower n) and CYTOP-Core (higher n).
-
Silicon wafer with a thermally grown SiO2 layer (to act as a substrate and lower cladding).
-
Perfluorinated solvent.
-
Standard photolithography equipment and materials (photoresist, developer, mask).
-
Reactive Ion Etching (RIE) system with O2 and CHF3 or similar fluorine-based plasma chemistry.
Procedure:
-
Substrate Preparation:
-
Clean the silicon wafer with the SiO2 layer using a standard RCA cleaning procedure or a piranha etch followed by a deionized water rinse.
-
-
Lower Cladding Deposition:
-
Spin-coat a layer of CYTOP-Clad onto the prepared wafer to a thickness of several micrometers.
-
Bake the wafer to cure the CYTOP-Clad layer.
-
-
Core Layer Deposition:
-
Spin-coat a thinner layer (e.g., 1-2 µm) of CYTOP-Core on top of the lower cladding.
-
Bake to cure the core layer.
-
-
Patterning the Waveguide (Photolithography):
-
Spin-coat a layer of photoresist onto the CYTOP-Core layer.
-
Soft-bake the photoresist.
-
Expose the photoresist to UV light through a photomask containing the desired waveguide pattern.
-
Develop the photoresist to reveal the pattern.
-
-
Etching the Waveguide (RIE):
-
Place the patterned wafer in the RIE chamber.
-
Use an oxygen plasma (O2) or a mixture of O2 and a fluorine-containing gas (like CHF3) to etch away the exposed CYTOP-Core, leaving the patterned waveguide structure.[3]
-
-
Upper Cladding Deposition:
-
Remove the remaining photoresist.
-
Spin-coat a thick layer of CYTOP-Clad over the entire structure to encapsulate the waveguide core.
-
Bake to cure the upper cladding.
-
Expected Results:
A planar optical waveguide structure embedded in a lower refractive index cladding. Light can be coupled into and out of the waveguide using prism coupling or end-fire coupling with an optical fiber.
References
Application Notes and Protocols for Plasma Etching with Perfluoro-1-butene (C₄F₈)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoro-1-butene (C₄F₈), a fluorocarbon gas, is a critical component in plasma etching processes, particularly for the fabrication of microelectronics and micro-electromechanical systems (MEMS). Its unique chemistry in a plasma environment allows for precise, anisotropic etching of various materials, most notably silicon dioxide (SiO₂), silicon nitride (Si₃N₄), and silicon (Si). The high carbon-to-fluorine ratio in C₄F₈ promotes the formation of a fluorocarbon polymer film on the substrate surface. This polymer layer plays a crucial role in achieving high etch selectivity by protecting certain materials while allowing for the directional etching of others through ion bombardment.
These application notes provide a comprehensive overview of the utilization of this compound in plasma etching, including quantitative data on etch performance, detailed experimental protocols, and visual representations of the underlying processes.
Data Presentation: Etch Performance of C₄F₈-Based Plasmas
The following tables summarize quantitative data on the etch rates of SiO₂, Si₃N₄, and Si, along with the selectivity between these materials, under various plasma conditions using C₄F₈. The data has been compiled from multiple research sources to provide a comparative overview.
Table 1: Etch Rates and Selectivity in Magnetized Inductively Coupled C₄F₈ Plasma
| Material | RF Power (W) | Magnetic Field (G) | Pressure (mTorr) | Etch Rate (Å/min) | SiO₂/Si₃N₄ Selectivity |
| SiO₂ | 1100 | 0 | 1.2 | ~3500 | ~3.4 |
| Si₃N₄ | 1100 | 0 | 1.2 | ~1016 | - |
| SiO₂ | 1100 | 6 | 1.2 | ~4500 | ~2.9 |
| Si₃N₄ | 1100 | 6 | 1.2 | ~1566 | - |
| SiO₂ | 1100 | 15 | 1.2 | ~5500 | ~22 |
| Si₃N₄ | 1100 | 15 | 1.2 | ~250 | - |
Data synthesized from studies on magnetized inductively coupled plasmas, demonstrating the significant impact of magnetic field on enhancing selectivity.[1][2]
Table 2: SiO₂ Etching in Dual-Frequency Capacitively Coupled Plasma (DF-CCP) with C₄F₈/Ar/CHF₃/O₂ Gas Mixture
| HF Power (W) | LF Power (W) | Gas Mixture (sccm) | Pressure (mTorr) | SiO₂ Etch Rate (Å/min) | Selectivity over Amorphous Carbon Layer (ACL) |
| 300 | 500 | Ar(140)/C₄F₈(30)/CHF₃(25)/O₂(5) | 20 | 3350 | > 6 |
| 400 | 500 | Ar(150)/C₄F₈(20)/CHF₃(25)/O₂(5) | 20 | ~3500 | ~6.5 |
| 500 | 500 | Ar(150)/C₄F₈(20)/CHF₃(25)/O₂(5) | 20 | ~3800 | ~7 |
This table illustrates the performance of a more complex gas chemistry in a DF-CCP system, often used for high-aspect-ratio contact hole etching.[3]
Table 3: Silicon Etching with SF₆/C₄F₈/Ar Gas Mixtures
| % C₄F₈ in SF₆/Ar | ICP Power (W) | Bias Power (W) | Pressure (mTorr) | Wide Trench Etch Rate (µm/min) |
| 14 | 750 | 20 | 7 | ~2.5 |
| 41 | 750 | 20 | 7 | ~2.05 |
| 77 | 750 | 20 | 7 | ~0.5 |
These results show how the addition of C₄F₈ to an SF₆ plasma can control the etch rate and anisotropy for deep silicon etching.[4]
Experimental Protocols
The following are generalized protocols for plasma etching using this compound. Specific parameters should be optimized for the particular tool and application.
Protocol 1: General Plasma Etching of SiO₂
This protocol describes a typical process for etching silicon dioxide using a C₄F₈-based plasma in an Inductively Coupled Plasma (ICP) reactor.
Materials and Equipment:
-
ICP-RIE (Inductively Coupled Plasma - Reactive Ion Etching) system
-
Substrate with a patterned mask and an underlying SiO₂ layer
-
This compound (C₄F₈) gas cylinder
-
Argon (Ar) gas cylinder
-
Oxygen (O₂) gas cylinder (optional, for polymer control)
-
Substrate handling tools
-
Metrology tools for etch depth and profile analysis (e.g., profilometer, scanning electron microscope)
Procedure:
-
Chamber Preparation:
-
Perform a chamber clean process to ensure a reproducible starting condition. A typical cleaning plasma uses O₂ to remove fluorocarbon deposits from previous runs.
-
Vent the chamber and load the substrate onto the chuck.
-
Pump the chamber down to a base pressure, typically below 10⁻⁵ Torr.
-
-
Process Gas Flow:
-
Introduce the etching gases into the chamber. For a typical SiO₂ etch, a mixture of C₄F₈ and Ar is used.
-
Set the gas flow rates, for example: C₄F₈ at 20-50 sccm and Ar at 50-100 sccm.
-
Allow the chamber pressure to stabilize at the desired setpoint, for instance, 5-20 mTorr.
-
-
Plasma Ignition and Etching:
-
Set the ICP (source) power, for example, to 500-1000 W. This primarily controls the plasma density.
-
Set the RF (bias) power applied to the substrate chuck, for example, to 50-200 W. This controls the ion energy.
-
Ignite the plasma to initiate the etching process.
-
The etching time will depend on the desired etch depth and the calibrated etch rate.
-
-
Process Termination and Post-Etch Processing:
-
Turn off the RF and ICP power and shut off the gas flow.
-
Vent the chamber and unload the substrate.
-
If necessary, perform a post-etch cleaning step to remove any residual polymer film, often using an oxygen plasma.
-
Analyze the etch results using appropriate metrology tools.
-
Protocol 2: High-Selectivity Etching of SiO₂ over Si₃N₄
This protocol focuses on achieving high selectivity between silicon dioxide and silicon nitride, a critical step in processes like self-aligned contact (SAC) formation.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a means to apply a magnetic field if using a magnetized ICP.
Procedure:
-
Chamber Preparation and Substrate Loading:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Process Gas Flow and Pressure:
-
Plasma Ignition and Etching for High Selectivity:
-
Set the ICP power to a high level (e.g., 1000-1500 W) to generate a high-density plasma.
-
Keep the RF bias power relatively low to moderate (e.g., 50-150 W) to control the ion energy and minimize sputtering of the Si₃N₄.
-
If available, apply a magnetic field (e.g., 10-15 G) to confine the plasma and further enhance the ion-to-neutral ratio, which can significantly improve selectivity.[1][2]
-
Etch for the required duration.
-
-
Process Termination and Analysis:
-
Follow steps 1.4 from Protocol 1.
-
Pay close attention to the etch profile and the remaining thickness of the Si₃N₄ layer to confirm selectivity.
-
Visualizations
Plasma Etching Workflow
The following diagram illustrates the general workflow of a plasma etching process using this compound.
Caption: A flowchart of the this compound plasma etching process.
C₄F₈ Plasma Chemistry and Etching Mechanism
The diagram below illustrates the key species and interactions within a C₄F₈ plasma during the etching of a silicon dioxide substrate.
Caption: Key species and interactions in C₄F₈ plasma etching of SiO₂.
References
Application Notes and Protocols for the Safe Handling and Storage of Liquefied Perfluoro-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the safe handling and storage protocols for liquefied Perfluoro-1-butene (Octafluoro-1-butene). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research materials.
Chemical and Physical Properties
This compound is a colorless, odorless, and non-flammable liquefied gas. It is crucial to understand its physical and chemical properties to manage its storage and handling effectively.
| Property | Value | Reference |
| Molecular Formula | C4F8 | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| Boiling Point | -5 to -6 °C | |
| Melting Point | -132.5 °C (estimate) | |
| Density (liquid) | 1.5231 g/cm³ (rough estimate) | [2] |
| Vapor Pressure | Data not readily available | |
| Solubility | Insoluble in water | |
| Auto-ignition Temperature | Not applicable (non-flammable) | |
| Lower Flammability Limit (LFL) | Not applicable (non-flammable) | |
| Upper Flammability Limit (UFL) | Not applicable (non-flammable) |
Hazard Identification and Safety Precautions
This compound is classified as a liquefied gas under pressure and can cause significant health effects upon exposure.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Gases under pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated.[3] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[3] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[3] |
| Specific target organ toxicity — single exposure | 3 | H336: May cause drowsiness or dizziness.[3] |
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment is mandatory when handling liquefied this compound to prevent exposure.
| PPE | Specification |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. |
| Skin Protection | Cryogenic gloves and a lab coat. For larger quantities, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | A NIOSH-approved supplied-air respirator is required if working in an area with inadequate ventilation or during a leak. |
Handling and Storage Protocols
Proper handling and storage are paramount to mitigating the risks associated with liquefied this compound.
Handling
-
Ventilation: Always handle liquefied this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Cylinder Handling: Gas cylinders should be securely strapped to a wall or benchtop. Use a suitable cylinder cart for transportation; do not roll or drag cylinders.
-
Pressure Regulation: Use a regulator compatible with fluorinated gases. Inspect regulators and tubing for leaks before each use with a compatible leak detection solution.
-
Dispensing: When transferring the liquefied gas, do so slowly to prevent static electricity build-up and pressure changes. Ground all equipment to prevent static discharge.
Storage
-
Location: Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[3] Storage areas should be designated for compressed gases and be away from incompatible materials such as strong oxidizing agents.
-
Temperature: Do not expose cylinders to temperatures exceeding 50°C (122°F), as this can lead to a dangerous increase in pressure and potentially cause the cylinder to rupture.[3]
-
Cylinder State: Store cylinders in an upright position. Ensure valve protection caps are securely in place when the cylinder is not in use.
-
Inventory Management: Use a "first-in, first-out" inventory system to avoid long-term storage of cylinders.
Experimental Protocols
Protocol for Transfer of Liquefied this compound from a Lecture Bottle
This protocol outlines the steps for safely transferring small quantities of liquefied this compound.
Materials:
-
Lecture bottle of liquefied this compound
-
Appropriate pressure regulator
-
Inert, flexible tubing (e.g., PTFE)
-
Receiving vessel (cold trap or reaction vessel)
-
Dewar flask with a cooling agent (e.g., liquid nitrogen or dry ice/acetone slurry)
-
Personal Protective Equipment (as specified in section 2.2)
Procedure:
-
Ensure the fume hood sash is at the appropriate working height.
-
Securely clamp the lecture bottle in an upright position.
-
Attach the pressure regulator to the lecture bottle. Ensure the regulator outlet valve is closed.
-
Connect one end of the inert tubing to the regulator outlet and the other end to the receiving vessel.
-
Immerse the receiving vessel in the cooling bath within the Dewar flask.
-
Open the main valve on the lecture bottle slowly.
-
Slowly open the regulator outlet valve to begin the transfer of the liquefied gas. Monitor the flow and pressure closely.
-
Once the desired amount has been transferred, close the regulator outlet valve first, followed by the main valve on the lecture bottle.
-
Allow the pressure in the tubing to vent into the receiving vessel before disconnecting.
-
Disconnect the tubing and replace the valve protection cap on the lecture bottle.
Emergency Procedures
Spill or Leak
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
Isolate: If possible and safe, close the cylinder valve to stop the leak.
-
Avoid Inhalation: Do not re-enter the area without appropriate respiratory protection.
-
Contact Safety Personnel: Notify your institution's environmental health and safety department.
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: In case of contact with the liquid, treat for frostbite. Immediately flush the affected area with lukewarm water. Do not rub the area. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Visualizations
Workflow for Handling Liquefied this compound
Caption: Workflow for the safe handling of liquefied this compound.
Emergency Response for a Cylinder Leak
Caption: Emergency response protocol for a this compound cylinder leak.
References
Application Notes and Protocols for Reactions with Perfluoro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting chemical reactions with Perfluoro-1-butene (PFB), a versatile fluorinated building block. These guidelines are intended for use by trained professionals in a controlled laboratory setting.
Safety Precautions and Handling
This compound is a colorless, odorless, and flammable gas. It is crucial to handle this reagent in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, must be worn at all times. Reactions involving PFB should be conducted in a closed system, such as a pressure vessel or a sealed reaction tube, especially when heating.
Key Safety Considerations:
-
Flammability: this compound is flammable. Ensure all ignition sources are removed from the work area. Use intrinsically safe equipment where possible.
-
Pressure Build-up: Reactions at elevated temperatures can lead to a significant increase in pressure. Use pressure-rated reaction vessels and a blast shield.
-
Toxicity: While specific toxicity data for this compound is limited, it is prudent to assume it is hazardous upon inhalation or skin contact. Avoid direct exposure and work in a well-ventilated area.
-
Cylinder Handling: this compound is supplied as a liquefied gas in cylinders. Follow all standard procedures for handling gas cylinders, including securing the cylinder and using an appropriate pressure-reducing regulator.
General Experimental Workflow
The following diagram outlines a general workflow for conducting reactions with this compound. Specific parameters will vary depending on the reaction type.
Caption: General workflow for reactions involving this compound.
Application Notes and Protocols
This compound is a valuable precursor for the synthesis of a variety of fluorinated compounds, including polymers, cycloalkanes, and substituted alkenes. Below are detailed protocols for key reaction types.
[2+2] Cycloaddition Reactions
This compound can undergo [2+2] cycloaddition reactions with various alkenes, typically under thermal or photochemical conditions, to form fluorinated cyclobutane derivatives. These structures are of interest in materials science and medicinal chemistry.
Protocol: Thermal [2+2] Cycloaddition of this compound with Ethylene
-
Reaction Setup: A 100 mL stainless steel autoclave equipped with a magnetic stir bar, a pressure gauge, and a gas inlet/outlet is used. The autoclave is dried in an oven at 120 °C overnight and then cooled under a stream of dry nitrogen.
-
Reagent Charging: The autoclave is cooled to -78 °C using a dry ice/acetone bath. Ethylene (10.0 g, 0.357 mol) is condensed into the autoclave. Subsequently, this compound (20.0 g, 0.100 mol) is condensed into the autoclave.
-
Reaction Conditions: The autoclave is sealed and allowed to warm to room temperature. It is then heated to 200 °C in a heating mantle and the reaction mixture is stirred for 12 hours. The pressure inside the autoclave should be monitored and should not exceed the maximum rated pressure.
-
Work-up and Purification: After cooling to room temperature, the autoclave is carefully vented to release any unreacted gases. The crude product, a colorless liquid, is collected. The product is purified by fractional distillation under atmospheric pressure to yield 1,1,2,2,3,3,4,4-octafluorocyclohexane.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ethylene |
| Temperature | 200 °C |
| Reaction Time | 12 hours |
| Solvent | None (Neat) |
| Typical Yield | 75-85% |
| Product | 1,1,2,2,3,3,4,4-octafluorocyclohexane |
Nucleophilic Substitution Reactions
The fluorine atoms on the double bond of this compound are susceptible to nucleophilic attack, particularly by strong nucleophiles. This allows for the introduction of various functional groups.
Protocol: Reaction of this compound with Sodium Methoxide
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dry ice condenser, a gas inlet tube, and a rubber septum. The entire apparatus is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Preparation: Anhydrous methanol (100 mL) is added to the flask. Sodium metal (2.3 g, 0.100 mol) is added in small portions to the methanol under a nitrogen atmosphere to prepare a solution of sodium methoxide. The solution is stirred until all the sodium has reacted.
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. This compound (20.0 g, 0.100 mol) is bubbled through the solution via the gas inlet tube over a period of 1 hour.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 16 hours.
-
Work-up and Purification: The reaction mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the methoxy-substituted perfluoroalkene.
| Parameter | Value |
| Reactant 1 | This compound |
| Nucleophile | Sodium Methoxide |
| Temperature | 0 °C to room temperature |
| Reaction Time | 18 hours |
| Solvent | Anhydrous Methanol |
| Typical Yield | 60-70% |
| Product | Methoxy-substituted perfluoroalkene |
Polymerization Reactions
This compound can be polymerized, typically via anionic or radical mechanisms, to produce perfluorinated polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.
Protocol: Anionic Polymerization of this compound
-
Monomer and Solvent Purification: this compound is passed through a column of activated alumina and then condensed into a graduated cylinder at -78 °C. Anhydrous tetrahydrofuran (THF) is freshly distilled from sodium/benzophenone ketyl.
-
Initiator Preparation: A solution of n-butyllithium (n-BuLi) in hexanes is standardized by titration.
-
Polymerization Setup: A flame-dried, 500 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum is charged with 200 mL of anhydrous THF. The flask is cooled to -78 °C.
-
Initiation: A calculated amount of n-BuLi solution (typically to achieve a desired molecular weight) is added dropwise to the stirred THF.
-
Propagation: Purified this compound (40.0 g, 0.200 mol) is slowly added to the initiator solution at -78 °C via a cannula. The reaction mixture is stirred at this temperature for 4 hours.
-
Termination: The polymerization is terminated by the addition of degassed methanol (5 mL).
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature, and the polymer is precipitated by pouring the solution into a large volume of methanol. The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.
| Parameter | Value |
| Monomer | This compound |
| Initiator | n-Butyllithium (n-BuLi) |
| Temperature | -78 °C |
| Reaction Time | 4 hours |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Mn | 10,000 - 50,000 g/mol |
| PDI | 1.1 - 1.3 |
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form C-C bonds and introduce aryl or vinyl substituents.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: A 50 mL Schlenk tube is charged with phenylboronic acid (1.46 g, 12.0 mmol), potassium phosphate (K₃PO₄, 3.82 g, 18.0 mmol), and [Pd(PPh₃)₄] (0.231 g, 0.20 mmol). The tube is evacuated and backfilled with argon three times.
-
Solvent and Reagent Addition: Anhydrous 1,4-dioxane (20 mL) is added, followed by the condensation of this compound (2.0 g, 10.0 mmol) at -78 °C.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is heated to 80 °C and stirred for 24 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with diethyl ether (50 mL), and filtered through a pad of Celite. The filtrate is washed with water (2 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexanes) to give the desired phenyl-substituted perfluoroalkene.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Phenylboronic Acid |
| Catalyst | [Pd(PPh₃)₄] |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Typical Yield | 50-60% |
| Product | Phenyl-substituted perfluoroalkene |
Signaling Pathways and Logical Relationships
The reactivity of this compound is governed by the strong electron-withdrawing effect of the fluorine atoms, which polarizes the C=C double bond and makes it susceptible to nucleophilic attack. In palladium-catalyzed reactions, the oxidative addition of a C-F bond is a key step, often being the rate-determining step.
Caption: Key reaction pathways for this compound.
Application Notes and Protocols for the Synthesis of Advanced Fluoropolymers
Note: While the initial topic specified Perfluoro-1-butene, the available scientific literature extensively details the synthesis and application of an advanced fluoropolymer derived from a structurally related monomer, Perfluoro(4-vinyloxy-1-butene) . This commercially significant polymer, known as CYTOP®, is the focus of the following application notes and protocols due to the extensive availability of experimental data.
Application Note 1: Synthesis of Amorphous Fluoropolymers via Radical Cyclopolymerization of Perfluoro(4-vinyloxy-1-butene)
Introduction:
Perfluoro(4-vinyloxy-1-butene) is a key monomer in the synthesis of high-performance amorphous fluoropolymers. Its polymerization yields a polymer with a unique cyclic structure, imparting exceptional optical and physical properties. This polymer, commercially known as CYTOP®, is renowned for its high optical transparency over a wide wavelength range (200 nm to 2 µm), low refractive index, excellent thermal and chemical resistance, and low dielectric constant.[1] These properties make it an ideal material for a variety of advanced applications, including anti-reflective coatings, optical fibers, interlayer dielectrics in electronics, and specialized coatings for medical and aerospace industries.[1]
The synthesis is typically achieved through radical cyclopolymerization, where the polymerization of the divinyl monomer proceeds via an intramolecular cyclization step to form a polymer backbone containing five- or six-membered rings.[1] This process results in a soluble and amorphous polymer, unlike many other fluoropolymers which are often semi-crystalline and insoluble.
Key Properties of Poly[perfluoro(4-vinyloxy-1-butene)] (CYTOP®):
| Property | Value | Reference |
| Refractive Index | ~1.34 | [1] |
| Optical Transmittance | >95% (200-2000 nm) | [1] |
| Glass Transition Temperature (Tg) | ~108 °C | [1] |
| Dielectric Constant | ~2.1 | |
| Water Absorption | <0.01% | |
| Chemical Resistance | High resistance to acids, bases, and organic solvents | [1] |
Experimental Protocol 1: Radical Solution Polymerization of Perfluoro(4-vinyloxy-1-butene)
This protocol describes a typical laboratory-scale synthesis of Poly[perfluoro(4-vinyloxy-1-butene)] via radical solution polymerization.
Materials:
-
Perfluoro(4-vinyloxy-1-butene) monomer
-
Perfluorooctanoyl peroxide (initiator)
-
Perfluoro(2-butyltetrahydrofuran) (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Glass reaction vessel with a magnetic stirrer
-
Reflux condenser
-
Temperature-controlled heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
-
Beakers and filtration apparatus
Procedure:
-
Reactor Setup: A clean and dry glass reaction vessel equipped with a magnetic stirrer and a reflux condenser is assembled. The system is then purged with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Reagent Preparation: In a separate container under a nitrogen atmosphere, a solution of the Perfluoro(4-vinyloxy-1-butene) monomer and the perfluorooctanoyl peroxide initiator in perfluoro(2-butyltetrahydrofuran) is prepared. The typical monomer concentration is in the range of 20-40% (w/w), and the initiator concentration is typically 0.1-0.5 mol% with respect to the monomer.
-
Polymerization: The prepared solution is transferred to the reaction vessel. The reaction mixture is then heated to 60-70 °C with constant stirring. The polymerization is typically carried out for 4-8 hours.
-
Polymer Precipitation: After the desired reaction time, the reactor is cooled to room temperature. The viscous polymer solution is then slowly poured into a beaker containing an excess of methanol with vigorous stirring. The polymer will precipitate as a white solid.
-
Purification: The precipitated polymer is collected by filtration. To remove any unreacted monomer and initiator residues, the polymer is redissolved in a small amount of the perfluorinated solvent and reprecipitated in methanol. This dissolution-precipitation step is repeated at least twice.
-
Drying: The purified polymer is dried in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization:
The resulting polymer can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR): To confirm the chemical structure and the degree of cyclization.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Diagrams
Caption: Experimental workflow for the synthesis of Poly[perfluoro(4-vinyloxy-1-butene)].
Caption: Simplified mechanism of radical cyclopolymerization.
References
Application of Perfluoro(4-vinyloxy-1-butene) Polymer (CYTOP) in Chemical-Resistant Coatings
Introduction:
While direct applications of poly(perfluoro-1-butene) are not extensively documented in scientific literature, a closely related and commercially significant fluoropolymer, poly[perfluoro(4-vinyloxy-1-butene)], known as CYTOP, offers exceptional chemical resistance and is widely used in various high-performance coating applications. This amorphous fluoropolymer provides a unique combination of properties, including optical clarity, hydrophobicity, oleophobicity, and robust resistance to a wide range of chemicals.[1][2][3] These characteristics make it an ideal candidate for protecting sensitive surfaces in harsh chemical environments, particularly in the fields of electronics, life sciences, and advanced materials research.
This document provides detailed application notes and protocols for utilizing CYTOP as a chemical-resistant coating, aimed at researchers, scientists, and professionals in drug development and other relevant fields.
Properties of CYTOP Coatings
CYTOP coatings exhibit outstanding resistance to acids, alkaline solutions, and organic solvents.[2] The perfluorinated cyclic structure of the polymer contributes to its chemical inertness, low surface energy, and high thermal stability.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative properties of CYTOP coatings relevant to their performance as chemical-resistant barriers.
| Property | Value | Test Conditions/Notes | Source |
| Chemical Resistance | Resistant to acids, alkalis, and organic solvents | General property | [2] |
| Water Contact Angle | ~110° | Sessile drop method | [6] |
| Moisture Absorption | < 0.01% | --- | [2] |
| Refractive Index (nD) | 1.34 | Close to water | [1][2] |
| Dielectric Constant | 2.1 | --- | [1] |
| Light Transmittance | > 95% | DUV to NIR range | [1][2] |
| Thermal Decomposition | Starts at 400°C | May generate hazardous substances like hydrofluoric acid | [7] |
Experimental Protocols
The application of CYTOP coatings typically involves dissolving the polymer in a specialized fluorinated solvent and applying it to a substrate using methods such as spin coating, dip coating, or spray coating.[3][8] The choice of method depends on the substrate geometry, desired coating thickness, and specific application requirements.
Materials and Equipment
-
CYTOP solution (e.g., CTL-809M, CTX-809SP2)
-
Fluorinated solvent (e.g., CT-Solv.180 for spin coating)
-
Substrates (e.g., silicon wafers, glass slides, metal plates)
-
Adhesion promoter (Silane coupling agent, e.g., KBE-903)
-
Spinner
-
Hotplate
-
Oven
-
Ultrasonic bath
-
Nitrogen gas source
-
Pipettes and beakers
-
Personal Protective Equipment (PPE): safety goggles, solvent-resistant gloves
Substrate Preparation Protocol
Proper substrate preparation is critical for ensuring good adhesion of the CYTOP coating.
-
Cleaning:
-
Immerse the substrates in acetone and sonicate for 15 minutes.
-
Repeat the sonication step with isopropanol for 15 minutes.
-
Finally, sonicate in deionized water for 15 minutes.
-
Dry the substrates thoroughly with a stream of nitrogen gas.
-
-
Adhesion Promotion (for S-type CYTOP on glass or metal):
-
Prepare a dilute solution of a silane coupling agent (e.g., 0.05% KBE-903 in ethanol/water).
-
Apply the silane coupling agent solution to the cleaned substrate.
-
Spin coat the adhesion promoter at 500 rpm for 15 seconds, followed by 4000 rpm for 20 seconds.[9]
-
Alternatively, the substrate can be dipped in the solution and then dried.
-
Spin Coating Protocol for a Thin Chemical-Resistant Film
This protocol is adapted from methods for creating thin CYTOP films for electronic and microfluidic applications.[6][10]
-
Solution Preparation:
-
If necessary, dilute the stock CYTOP solution to the desired concentration using the appropriate fluorinated solvent to control the final film thickness. For example, a 9% monomer concentration solution (CTL-809M) can be diluted to 5% (CTL-805M).[6]
-
-
Coating Application:
-
Place the prepared substrate on the spin coater chuck.
-
Dispense the CYTOP solution onto the center of the substrate.
-
Spin Cycle:
-
-
Curing:
-
Pre-baking (Solvent Removal): Place the coated substrate on a hotplate at 80°C for 30-60 minutes.[6][9]
-
Final Baking: Transfer the substrate to an oven and bake at 180-250°C for 30-60 minutes to ensure complete curing of the polymer film.[9]
-
Allow the substrate to cool down to room temperature slowly.
-
For thicker coatings, the application process can be repeated. It is recommended to partially dry the previous layer (e.g., 1-10 minutes at 70-120°C) before applying the next coat.[7][11]
Visualizations
Logical Relationship of CYTOP Properties
Caption: Logical flow from monomer to the key properties of CYTOP.
Experimental Workflow for CYTOP Coating
Caption: A typical experimental workflow for applying a CYTOP coating.
References
- 1. agcchem.com [agcchem.com]
- 2. bellexinternational.com [bellexinternational.com]
- 3. CYTOP® | Product information | Fluoroproducts Business | AGC Chemicals Company [agc-chemicals.com]
- 4. CYTOP Fluorinated Coatings | AGC Electronics America [agcem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photolithographic Patterning of Cytop with Limited Contact Angle Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agc-chemicals.com [agc-chemicals.com]
- 8. AGC ELECTRONICS TAIWAN INC [agc-electronics.com.tw]
- 9. agc-chemicals.com [agc-chemicals.com]
- 10. Exploring fluoropolymers for fabrication of femtoliter chamber arrays used in digital bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
strategies to inhibit the spontaneous polymerization of Perfluoro-1-butene
This technical support center provides researchers, scientists, and drug development professionals with guidance on inhibiting the spontaneous polymerization of Perfluoro-1-butene.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudiness or precipitate forms in this compound container. | Spontaneous polymerization has initiated. | 1. Do not heat the container. Increased temperature can accelerate polymerization. 2. If safe to do so, carefully sample the material to confirm polymerization. 3. If polymerization is confirmed, the batch may be unusable. Contact your supplier for disposal procedures. 4. Review storage conditions and inhibitor levels. |
| Pressure buildup in the storage container. | Polymerization is occurring, releasing heat and potentially causing off-gassing. | 1. IMMEDIATELY vent the container in a well-ventilated fume hood. 2. Cool the container using a water or ice bath. 3. Once stabilized, consider adding a higher concentration of inhibitor if the monomer is to be used immediately, or dispose of it according to safety protocols. |
| Inconsistent experimental results using this compound from the same batch. | Partial polymerization may have occurred, leading to impurities in the monomer. | 1. Filter the this compound through an appropriate syringe filter to remove any oligomers. 2. Consider re-purifying the monomer by distillation, ensuring an appropriate inhibitor is present in the collection flask. Caution: Distillation of potentially unstable monomers should only be performed by experienced personnel with appropriate safety measures. |
| Inhibitor appears to be ineffective. | 1. Inhibitor concentration is too low. 2. The inhibitor has been depleted over time. 3. The inhibitor is not suitable for the experimental conditions (e.g., high temperature). 4. Contamination with a polymerization initiator. | 1. Increase the inhibitor concentration. See Table 1 for suggested ranges. 2. If the monomer has been stored for an extended period, consider adding fresh inhibitor. 3. Select an inhibitor with a higher activation temperature if the experiment requires elevated temperatures. 4. Ensure all glassware and equipment are scrupulously clean and free of potential initiators like peroxides or metal contaminants. |
Frequently Asked Questions (FAQs)
Q1: Why does this compound spontaneously polymerize?
A1: this compound, like many unsaturated monomers, can undergo spontaneous polymerization via a free-radical mechanism. This process can be initiated by heat, light (UV radiation), or the presence of contaminants that can generate free radicals.
Q2: What are the signs of this compound polymerization?
A2: Visual signs include the formation of a white precipitate or a cloudy appearance in the liquid. A significant increase in viscosity is also an indicator. In a sealed container, polymerization can lead to a dangerous pressure buildup due to the exothermic nature of the reaction.
Q3: What types of inhibitors are effective for this compound?
A3: While specific inhibitors for this compound are not widely documented, compounds that are effective for other fluorinated and non-fluorinated olefins are recommended. These are typically free-radical scavengers. The two main classes are:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT), which are effective at scavenging peroxy radicals.
-
Nitroxide Stable Radicals: Such as (2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl (TEMPO), which directly trap propagating radicals.
Q4: How do I add an inhibitor to this compound?
A4: Inhibitors are typically added to the monomer at a specific concentration (usually in parts-per-million, ppm). For solid inhibitors, a stock solution in a compatible, inert solvent may be prepared and then added to the liquid this compound. Ensure thorough mixing. For detailed steps, refer to the Experimental Protocols section.
Q5: Can I remove the inhibitor before my experiment?
A5: Yes, if the presence of the inhibitor interferes with your reaction, it can be removed. Common methods include passing the monomer through a column of activated alumina or a dedicated inhibitor removal column. It is crucial to use the inhibitor-free monomer immediately, as it will be highly prone to polymerization.
Q6: How should I store this compound to prevent polymerization?
A6: Store this compound in a cool, dark place, away from heat sources and direct sunlight. The container should be tightly sealed and made of an appropriate material (e.g., stainless steel or a compatible polymer). Ensure the monomer contains an adequate concentration of a suitable inhibitor.
Quantitative Data on Inhibitor Effectiveness
The following table provides illustrative data on the effectiveness of common free-radical inhibitors. Please note that the optimal inhibitor and concentration should be determined experimentally for your specific application.
Table 1: Inhibitor Effectiveness (Illustrative Data)
| Inhibitor | Class | Typical Concentration (ppm) | Estimated Induction Period at 60°C (hours) | Notes |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 50 - 200 | 24 - 96 | Effective in the presence of oxygen. |
| (2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl (TEMPO) | Nitroxide Stable Radical | 10 - 50 | > 100 | Highly efficient radical trap. |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 100 - 500 | 12 - 48 | Requires the presence of oxygen to be effective. |
Experimental Protocols
Protocol 1: Addition of a Solid Inhibitor (e.g., BHT) to this compound
-
Objective: To add a specific concentration of a solid inhibitor to liquid this compound.
-
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
A compatible, inert, and volatile solvent (e.g., a perfluorinated solvent)
-
Volumetric flasks
-
Micropipette
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the mass of BHT required to achieve the desired ppm concentration in the total volume of this compound.
-
Prepare a stock solution of BHT in the chosen solvent. For example, dissolve 100 mg of BHT in 10 mL of solvent to get a 10 mg/mL solution.
-
Calculate the volume of the stock solution needed to add to the this compound.
-
In a well-ventilated fume hood, add the calculated volume of the BHT stock solution to the this compound.
-
Add a magnetic stir bar and stir the mixture gently for 15-20 minutes to ensure homogeneity.
-
Store the stabilized monomer in a tightly sealed, appropriate container in a cool, dark place.
-
Protocol 2: Removal of Inhibitor Prior to Use
-
Objective: To remove the polymerization inhibitor from this compound immediately before an experiment.
-
Materials:
-
Inhibited this compound
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Glass wool
-
Collection flask
-
-
Procedure:
-
Set up a chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina to the desired height (a column of 10-15 cm is typically sufficient for small volumes).
-
Gently pass the inhibited this compound through the column under gravity or with minimal positive pressure of an inert gas (e.g., nitrogen or argon).
-
Collect the inhibitor-free monomer in a clean, dry collection flask.
-
Crucially, use the purified monomer immediately. Do not store inhibitor-free this compound.
-
Visualizations
Caption: Workflow for the safe handling and use of this compound.
troubleshooting low yields in the laboratory synthesis of Perfluoro-1-butene
This technical support center provides troubleshooting guidance for common issues encountered during the laboratory synthesis of Perfluoro-1-butene. The information is presented in a question-and-answer format to directly address challenges researchers, scientists, and drug development professionals may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of this compound is significantly lower than expected. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors. The most common issues are related to the dehalogenation step, reagent quality, and reaction conditions. Incomplete reaction, side reactions, and loss of the gaseous product during workup are primary contributors to poor yields.
Q2: I am using a zinc-mediated dehalogenation of a 1,2-dihalo-octafluorobutane precursor. How can I optimize this reaction for a higher yield?
Optimizing the zinc-mediated dehalogenation is critical for a successful synthesis. Here are key parameters to consider:
-
Activation of Zinc: The surface of the zinc metal is crucial for the reaction. If the reaction is sluggish or incomplete, the zinc may not be sufficiently activated. Pre-treatment of zinc powder with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by thorough washing with a dry solvent, can significantly improve its reactivity.
-
Solvent Choice: The choice of solvent is critical. A polar aprotic solvent, such as Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), is often used to facilitate the reaction. Ensure the solvent is anhydrous, as water can react with the zinc and reduce its effectiveness.
-
Temperature Control: The reaction is typically exothermic. Maintaining the optimal temperature is crucial. Too low a temperature can lead to a slow or incomplete reaction, while excessively high temperatures can promote the formation of side products. A controlled reaction temperature, often in the range of 70-90°C, is generally recommended.
Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?
Side product formation is a common cause of low yields and purification difficulties. Potential side reactions include:
-
Incomplete Dehalogenation: This results in the presence of halo-fluoro-butenes in your product mixture. To minimize this, ensure complete reaction by using a sufficient excess of activated zinc and allowing for adequate reaction time.
-
Oligomerization: Under certain conditions, the this compound product can undergo oligomerization. This can be minimized by maintaining the recommended reaction temperature and avoiding localized overheating.
-
Isomerization: Depending on the reaction conditions and the presence of impurities, this compound can isomerize to other butene isomers.
To minimize side products, it is crucial to use high-purity starting materials and reagents, maintain strict control over reaction parameters, and ensure an inert atmosphere to prevent unwanted reactions.
Quantitative Data Summary
The following table summarizes typical reaction parameters and their impact on yield for the dehalogenation synthesis of this compound.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Yield Range |
| Zinc Activation | No pre-treatment | Acid-washed and dried | - |
| Solvent | Technical grade DMF | Anhydrous DMF | - |
| Temperature | Uncontrolled (exotherm) | Maintained at 70-80°C | - |
| Reaction Time | 1 hour | 2-3 hours | - |
| Overall Yield | 30-50% | 70-85% |
Key Experimental Protocol: Dehalogenation of 1,2-Dichloro-octafluorobutane
This protocol describes a representative method for the synthesis of this compound via the dehalogenation of 1,2-dichloro-octafluorobutane using zinc powder.
Materials:
-
1,2-Dichloro-octafluorobutane
-
Zinc powder (activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Condenser and collection system for gaseous products
Procedure:
-
Zinc Activation: In a fume hood, wash the zinc powder with dilute HCl, followed by deionized water, ethanol, and finally a dry, aprotic solvent (e.g., anhydrous ether). Dry the activated zinc powder under vacuum.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a cold trap or gas collection bag. Purge the entire system with an inert gas.
-
Reaction Initiation: Add the activated zinc powder and anhydrous DMF to the reaction flask. Heat the mixture to the desired reaction temperature (e.g., 70°C) with stirring.
-
Addition of Precursor: Slowly add the 1,2-dichloro-octafluorobutane to the stirred zinc suspension via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature within the desired range (70-80°C).
-
Reaction and Product Collection: After the addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure complete reaction. The gaseous this compound product will pass through the condenser and can be collected in a cold trap or a gas bag.
-
Purification: The collected product can be further purified by fractional distillation to remove any remaining starting material or volatile side products.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yields.
This guide provides a starting point for addressing common issues in the synthesis of this compound. For further assistance, please consult relevant literature and safety data sheets for all chemicals used.
optimizing reaction conditions for controlled Perfluoro-1-butene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the controlled polymerization of Perfluoro-1-butene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of this compound.
| Symptom | Possible Causes | Recommended Actions |
| Low or No Polymer Yield | 1. Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to improper storage or handling. 2. Presence of Inhibitors: Trace impurities in the monomer, solvent, or reaction vessel can inhibit the polymerization. 3. Incorrect Reaction Temperature: The temperature may be too low to initiate polymerization or too high, causing premature termination. 4. Insufficient Monomer Concentration: The concentration of this compound may be below the critical level required for propagation. | 1. Initiator/Catalyst Verification: Use a fresh batch of initiator or catalyst and ensure it is handled under inert conditions. 2. Purification of Reagents: Purify the monomer and solvent prior to use. Ensure the reaction vessel is scrupulously clean and dry. 3. Temperature Optimization: Experiment with a range of temperatures to find the optimal condition for initiation and propagation. For related olefin polymerizations, temperatures can range from ambient to elevated, but specific optimization for this compound is necessary. 4. Monomer Concentration Adjustment: Increase the initial monomer concentration. |
| Poor Control Over Molecular Weight (High Polydispersity Index - PDI) | 1. Chain Transfer Reactions: Unwanted chain transfer to monomer, solvent, or impurities can lead to a broad molecular weight distribution. 2. Multiple Active Species: The presence of different catalytic species can result in polymers with varying chain lengths. 3. Temperature Fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination differently, leading to a broad PDI. | 1. Reagent Purity: Use highly purified monomer and solvent to minimize chain transfer. 2. Catalyst/Initiator Selection: Choose a well-defined single-site catalyst or a controlled radical polymerization initiator known for providing good control. 3. Stable Temperature Control: Employ a reliable temperature control system to maintain a constant reaction temperature. |
| Formation of Oligomers or Unwanted Side Products | 1. Side Reactions: Isomerization of the monomer or beta-hydride elimination can lead to the formation of undesired products. In the polymerization of 1-butene, 2,1-insertions at chain ends have been observed.[1][2] 2. Improper Initiator/Catalyst Concentration: An incorrect ratio of initiator/catalyst to monomer can promote side reactions. | 1. Catalyst/Initiator and Condition Selection: Select a catalyst and reaction conditions that are known to suppress side reactions for similar olefins. 2. Stoichiometric Control: Carefully control the stoichiometry of the reactants. |
| Inconsistent Reaction Rates | 1. Impurities: Trace amounts of water or oxygen can affect catalyst activity. 2. Poor Mass Transfer: In heterogeneous systems, poor mixing can lead to localized variations in monomer concentration and temperature. | 1. Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., nitrogen or argon). 2. Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
1. What type of initiators are suitable for the controlled polymerization of this compound?
While specific data for this compound is limited, controlled polymerization of olefins can often be achieved using single-site catalysts like metallocenes or through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The choice of initiator will depend on the desired polymer architecture and properties. For general olefin polymerization, initiators can be activated by heat or light.
2. What are the key reaction parameters to control for optimizing the polymerization?
The key parameters to control are:
-
Temperature: Affects the rates of initiation, propagation, and termination.
-
Pressure: Influences the concentration of the gaseous monomer in the reaction medium.
-
Initiator/Catalyst Concentration: Determines the number of growing polymer chains.
-
Monomer Concentration: Affects the rate of polymerization and the final molecular weight.
-
Solvent: The choice of solvent can influence catalyst activity and polymer solubility.
3. How can I control the molecular weight of the resulting poly(this compound)?
In principle, the molecular weight can be controlled by adjusting the ratio of monomer to initiator/catalyst. A higher ratio will generally lead to a higher molecular weight. For some polymerization mechanisms, the addition of a chain transfer agent can also be used to control molecular weight, though this may also broaden the molecular weight distribution.
4. What are common analytical techniques to characterize the resulting polymer?
Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR and ¹³C NMR): To determine the polymer structure and microstructure.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting point (Tm).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Quantitative Data
| Parameter | Value (for 1-butene) | Conditions |
| Propagation Rate Constant (kₚ) | 0.04 ± 0.003 s⁻¹ | Catalyst: [Zr(Cp)₂Me][B(C₆F₅)₄] |
Experimental Protocols
Disclaimer: A detailed, validated experimental protocol for the controlled polymerization of this compound is not available in the search results. The following is a generalized protocol based on common practices for controlled olefin polymerization. This should be adapted and optimized for the specific requirements of this compound.
General Procedure for Controlled Polymerization of this compound
-
Reactor Preparation: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature probe, and inlet/outlet valves is thoroughly cleaned, dried in an oven, and then assembled while hot under a stream of inert gas (argon or nitrogen). The reactor is then evacuated and backfilled with inert gas several times to remove any residual air and moisture.
-
Reagent Preparation:
-
The solvent (e.g., a fluorinated solvent) is purified by passing it through a column of activated alumina and deoxygenated by sparging with inert gas.
-
The initiator/catalyst is stored and handled in an inert atmosphere glovebox. A stock solution of the initiator/catalyst is prepared in the purified solvent inside the glovebox.
-
-
Polymerization:
-
The desired amount of solvent is transferred to the reactor via cannula under an inert atmosphere.
-
The reactor is brought to the desired reaction temperature.
-
This compound gas is then introduced into the reactor to the desired pressure. The pressure is maintained throughout the reaction.
-
The polymerization is initiated by injecting the initiator/catalyst stock solution into the reactor.
-
The reaction is allowed to proceed for the desired time with continuous stirring.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by venting the excess monomer and then adding a quenching agent (e.g., methanol).
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Visualizations
Caption: Experimental workflow for controlled this compound polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]
identifying and minimizing side reactions in Perfluoro-1-butene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Perfluoro-1-butene (1,1,2,3,3,4,4,4-octafluorobut-1-ene).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through the dehydrohalogenation of a suitable perfluorinated butane precursor. A common route involves the elimination of hydrogen fluoride (HF) or other hydrogen halides from a corresponding saturated perfluoroalkyl halide. Another potential, though less direct, method involves the controlled oligomerization of tetrafluoroethylene.
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: The major side reactions of concern are the isomerization of the desired this compound to its isomer, Perfluoro-2-butene, and the oligomerization or polymerization of the highly reactive monomer product. The presence of acidic or basic residues can catalyze these unwanted reactions. Incomplete dehydrohalogenation can also result in the presence of unreacted starting materials in the final product.
Q3: How can I minimize the isomerization of this compound to Perfluoro-2-butene?
A3: Isomerization is often catalyzed by acidic or basic conditions, which may be present from the reagents used or formed as byproducts. To minimize isomerization, it is crucial to maintain neutral conditions, especially during workup and purification. The use of hindered or non-nucleophilic bases for dehydrohalogenation can also reduce the propensity for isomerization. A patent suggests that controlling the concentration of hydrogen fluoride, which can act as a catalyst for isomerization, is crucial for storing fluoro-2-butenes and this principle can be applied to the synthesis process as well.[1]
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: this compound is a gas at room temperature and should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames. To prevent isomerization and oligomerization, it is advisable to store it in the absence of catalysts such as strong acids or bases. The use of radical inhibitors may also be considered for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Inefficient removal of the leaving group (e.g., HF). - Loss of volatile product during workup. | - Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR). - Optimize reaction temperature and pressure based on literature or preliminary experiments. - Employ a more efficient base or a higher reaction temperature to drive the elimination reaction to completion. - Ensure all connections in the reaction and workup apparatus are secure to prevent leaks. Use a cold trap to capture the volatile product. |
| Presence of Perfluoro-2-butene Isomer in the Product | - Isomerization catalyzed by acidic or basic conditions. - High reaction temperature favoring the thermodynamically more stable internal alkene. | - Neutralize the reaction mixture carefully after completion. - Use a milder base or a lower reaction temperature. - Consider a purification method that can separate the isomers, such as fractional distillation. |
| Formation of Oligomers/Polymers | - Presence of radical initiators (e.g., peroxides, light). - High concentration of the monomer. - Extended reaction times at elevated temperatures. | - Ensure all reagents and solvents are free of peroxides. - Conduct the reaction under an inert atmosphere and protect from light. - Consider performing the reaction at a lower concentration of the starting material. - Add a radical inhibitor (e.g., a hindered phenol) to the reaction mixture or during purification. |
| Incomplete Removal of Starting Material | - Insufficient amount of base. - Reaction time is too short. - Poor mixing of reactants. | - Use a stoichiometric excess of the base. - Extend the reaction time and monitor for the disappearance of the starting material. - Ensure efficient stirring, especially in heterogeneous reaction mixtures. |
Experimental Protocols
Hypothetical Protocol for Dehydrofluorination of 1H,1,1,2,3,3,4,4,4-Nonafluorobutane
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
1. Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser connected to a cold trap (-78 °C), and a nitrogen inlet.
-
The system is dried by heating under vacuum and then flushed with dry nitrogen.
-
The flask is charged with a solution of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran).
2. Reaction Execution:
-
The solution of the base is cooled to the desired temperature (e.g., 0 °C).
-
1H,1,1,2,3,3,4,4,4-Nonafluorobutane is added dropwise from the dropping funnel to the stirred solution of the base over a period of 1-2 hours.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction is monitored by GC-MS analysis of aliquots.
3. Workup and Purification:
-
The reaction mixture is quenched by the slow addition of a neutral buffer solution (e.g., saturated aqueous ammonium chloride) at 0 °C.
-
The volatile this compound is collected in the cold trap.
-
The contents of the cold trap are carefully transferred to a gas cylinder for storage or further purification.
-
If necessary, fractional distillation at low temperature can be employed to separate this compound from any remaining starting material or isomeric byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Stereochemical Control in Poly(perfluoro-1-butene) Polymerization
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides guidance on controlling the stereochemistry of poly(perfluoro-1-butene) during polymerization. Given the limited specific literature on this particular monomer, this guide combines established principles of stereocontrolled polymerization with insights from research on other fluorinated and non-fluorinated olefins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling the stereochemistry of poly(this compound)?
A1: The primary challenges stem from the unique electronic properties of perfluorinated olefins. The strong electron-withdrawing nature of the fluorine atoms significantly deactivates the double bond towards traditional electrophilic catalysts like many Ziegler-Natta and metallocene systems. This can lead to low catalyst activity and poor stereocontrol. Furthermore, the potential for side reactions, such as defluorination or catalyst deactivation, is higher than with hydrocarbon-based monomers.
Q2: Which polymerization methods are most promising for controlling the tacticity of poly(this compound)?
A2: While data is scarce, several methods can be explored, each with its own set of potential advantages and challenges:
-
Coordination Polymerization (Ziegler-Natta and Metallocene Catalysts): Although challenging due to monomer deactivation, specially designed catalysts with highly electrophilic metal centers and robust ligand frameworks may offer a pathway to stereocontrol.[1][2] Ligand design is crucial to create a chiral environment that can effectively discriminate between the prochiral faces of the incoming monomer.
-
Anionic Polymerization: The electron-deficient nature of the this compound double bond makes it a candidate for anionic polymerization. Stereocontrol can potentially be achieved by carefully selecting the initiator, solvent, and temperature to influence the geometry of the propagating chain end.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could offer a degree of control over the polymerization of fluorinated monomers.[3][4] Stereocontrol in radical polymerization is inherently difficult but can sometimes be influenced by bulky substituents on the monomer or through the use of chiral additives.
Q3: How can I characterize the tacticity of my poly(this compound) samples?
A3: The most powerful technique for determining the tacticity of fluoropolymers is ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy . The chemical shifts of the fluorine atoms on the polymer backbone and the perfluoroethyl side chains are sensitive to the local stereochemical environment. By analyzing the splitting patterns and relative integrations of peaks corresponding to different stereochemical arrangements (e.g., meso and racemo diads, or isotactic, syndiotactic, and atactic triads), the degree of tacticity can be quantified. High-resolution, and potentially multi-dimensional, NMR techniques may be necessary to resolve complex spectra.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Polymerization Activity | 1. Catalyst deactivation by the fluorinated monomer.2. Insufficiently electrophilic catalyst.3. Inappropriate polymerization temperature or pressure. | 1. Use catalysts known for their high tolerance to functional groups.2. Employ highly active cocatalysts or activators (e.g., MAO, borates for metallocenes).3. Systematically screen a range of temperatures and monomer pressures. |
| Poor or No Stereocontrol (Atactic Polymer) | 1. Lack of a well-defined chiral environment at the catalyst's active site.2. High polymerization temperature leading to loss of stereocontrol.3. Chain transfer reactions disrupting the stereoregularity.4. In radical polymerization, the inherent lack of stereocontrol. | 1. For metallocene catalysts, use C₂-symmetric ligands to favor isotactic placement or Cₛ-symmetric ligands for syndiotactic placement.2. Lower the polymerization temperature to enhance the energetic difference between diastereomeric transition states.3. Minimize chain transfer agents and optimize monomer concentration.4. In radical systems, explore the use of bulky monomers or chiral additives, though success is not guaranteed. |
| Broad Molecular Weight Distribution | 1. Multiple active species in the catalyst system.2. Chain transfer or termination reactions occurring at a significant rate.3. Poor control over initiation in radical polymerization. | 1. Use single-site catalysts (e.g., metallocenes) for better-defined active centers.2. Adjust monomer/catalyst ratio and temperature to minimize side reactions.3. Employ controlled radical polymerization techniques (ATRP, RAFT). |
| Inconsistent Results Between Batches | 1. Impurities in the monomer, solvent, or catalyst.2. Variations in reaction setup and conditions (e.g., temperature fluctuations, moisture). | 1. Rigorously purify all reagents and dry solvents.2. Ensure precise control and monitoring of all reaction parameters. |
Experimental Protocols
Due to the lack of specific literature for poly(this compound), the following are generalized starting protocols that will require significant optimization.
Protocol 1: Exploratory Ziegler-Natta Polymerization
-
Catalyst Preparation: A supported MgCl₂/TiCl₄ catalyst is prepared by ball-milling anhydrous MgCl₂ with TiCl₄. An internal donor (e.g., a phthalate) can be included to potentially enhance stereoselectivity.
-
Polymerization:
-
In a dry, inert atmosphere (glovebox or Schlenk line), add a dried, oxygen-free solvent (e.g., heptane) to a high-pressure reactor.
-
Introduce the solid catalyst component.
-
Add a co-catalyst, typically an aluminum alkyl such as triisobutylaluminum (TIBA).
-
Introduce an external donor (e.g., a silane) to potentially further control stereoselectivity.
-
Cool the reactor to the desired temperature (e.g., 0-70°C).
-
Introduce a known amount of purified this compound monomer.
-
Maintain the reaction at a constant temperature and pressure for a set time.
-
-
Termination and Work-up:
-
Vent the excess monomer.
-
Quench the reaction by adding an alcohol (e.g., methanol).
-
Precipitate the polymer in a non-solvent (e.g., methanol).
-
Filter, wash, and dry the polymer under vacuum.
-
-
Characterization: Analyze the polymer's tacticity by ¹⁹F NMR and its molecular weight by GPC (using a suitable fluorinated solvent).
Protocol 2: Exploratory Metallocene-Catalyzed Polymerization
-
Catalyst Activation:
-
In an inert atmosphere, dissolve a metallocene precursor (e.g., a C₂-symmetric zirconocene for potential isotactic control) in a dry, non-coordinating solvent (e.g., toluene).
-
Activate the metallocene by adding a cocatalyst, such as methylaluminoxane (MAO) or a borate activator.
-
-
Polymerization:
-
Introduce the activated catalyst solution into a pressure reactor containing the solvent.
-
Add the this compound monomer.
-
Conduct the polymerization at a controlled temperature.
-
-
Termination and Work-up: Follow the same procedure as for the Ziegler-Natta polymerization.
-
Characterization: As above.
Data Presentation
The following tables present hypothetical data to illustrate how experimental parameters could influence the stereochemistry of poly(this compound) polymerization. Note: This data is for illustrative purposes only and is not based on published experimental results for this specific polymer.
Table 1: Hypothetical Effect of Catalyst Symmetry on Poly(this compound) Tacticity
| Catalyst System | Ligand Symmetry | Expected Predominant Tacticity | Hypothetical % Isotactic (mmmm) | Hypothetical % Syndiotactic (rrrr) |
| Metallocene A | C₂ (chiral) | Isotactic | 85 | <5 |
| Metallocene B | Cₛ (achiral) | Syndiotactic | <5 | 80 |
| Ziegler-Natta | Multi-site | Atactic/Isotactic | 40 | 20 |
Table 2: Hypothetical Effect of Polymerization Temperature on Stereoselectivity
| Catalyst | Temperature (°C) | Hypothetical % Isotactic (mmmm) |
| Metallocene A | 0 | 90 |
| Metallocene A | 25 | 85 |
| Metallocene A | 50 | 70 |
Visualizations
References
challenges and solutions for handling high-pressure Perfluoro-1-butene reactions
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses potential issues researchers may encounter during high-pressure reactions with Perfluoro-1-butene and other fluoroalkenes.
Q1: My reaction shows a sudden and uncontrolled increase in pressure and temperature. What is happening and what should I do?
A: You are likely experiencing a runaway reaction or thermal decomposition. This is an extremely dangerous situation that can lead to a catastrophic failure of the reactor system.
-
Immediate Actions:
-
Activate Emergency Shutdown Procedures: Immediately and remotely stop all reactant feeds and heating.
-
Initiate Emergency Cooling: If your system has an emergency cooling mechanism, activate it.
-
Vent to a Safe Location: If the pressure exceeds the maximum allowable working pressure (MAWP) of the vessel, the rupture disc or pressure relief valve should activate, venting the contents to a designated and secure containment system. Do not vent directly to the laboratory atmosphere.
-
Evacuate the Area: Immediately evacuate all personnel from the laboratory and surrounding areas.
-
Notify Emergency Response: Alert your institution's emergency response team.
-
-
Potential Causes & Prevention:
-
Adiabatic Compression: Rapidly pressurizing the system can cause localized heating and initiate decomposition. Always pressurize the reactor slowly and in a controlled manner.
-
Contamination: Impurities, especially oxygen or other oxidizers, can initiate a violent reaction. Ensure all reactants and the reactor system are scrupulously clean and free of contaminants. The system should be purged with an inert gas (e.g., nitrogen, argon) before introducing the reactants.
-
Exceeding Temperature Limits: Overheating the reaction mixture can lead to thermal decomposition. Ensure your temperature control system is robust and has independent safety cutoffs.
-
Catalyst Activity: The catalyst may be too active, leading to a very high initial reaction rate and excessive heat generation. Consider using a less active catalyst or a lower concentration.
-
Q2: I am observing lower than expected yield or no reaction at all. What are the possible reasons?
A: Low or no conversion can be attributed to several factors related to reaction conditions and components.
-
Troubleshooting Steps:
-
Check for Leaks: Even a small leak in a high-pressure system will result in the loss of monomer and prevent the reaction from proceeding as expected. Perform a leak test with an inert gas before starting the reaction.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities in the monomer or solvent. Ensure all reagents are of high purity. Some catalysts are also sensitive to air and moisture, requiring handling in an inert atmosphere.
-
Insufficient Mixing: Inadequate agitation can lead to poor mass transfer between the reactants and the catalyst. Ensure the stirring mechanism is functioning correctly and at an appropriate speed for the reaction volume and viscosity.
-
Incorrect Temperature or Pressure: The reaction may require a specific temperature and pressure to initiate. Verify that your setpoints are correct and that the system is maintaining these conditions accurately.
-
Q3: How do I select the appropriate materials for my high-pressure reactor when working with this compound?
A: Material selection is critical for safety and reaction integrity due to the corrosive nature of some fluorinated compounds, especially at elevated temperatures and pressures.
-
Material Compatibility Guidelines:
-
Primary Reactor Body: Stainless steel (e.g., 316 SS) and Hastelloy are common choices for high-pressure reactors. However, their compatibility should be verified for the specific reaction conditions.
-
Liners and Wetted Parts: For highly corrosive environments, a PTFE liner can provide excellent chemical resistance. All wetted parts, including stirrer shafts, thermocouple wells, and valve stems, should be made of compatible materials.
-
Seals and Gaskets: The choice of sealing materials is crucial. Perfluoroelastomers (FFKM) often provide the best resistance to a wide range of chemicals at high temperatures.
-
A general material compatibility guide is provided in the table below. It is essential to consult with the reactor manufacturer and review specific chemical compatibility charts for your operating conditions.
Data Presentation
Due to the limited availability of specific quantitative data for high-pressure this compound reactions in the public domain, the following table provides a general overview of typical parameters for high-pressure alkene polymerization, which may serve as a starting point for experimental design.
| Parameter | Typical Range for Alkene Polymerization | Key Considerations for this compound |
| Pressure | 10 - 200 bar (1 - 20 MPa) | Higher pressure generally increases reaction rate but also the risk of decomposition. |
| Temperature | 50 - 250 °C | Must be kept below the decomposition temperature of the monomer and polymer. |
| Catalyst | Ziegler-Natta, Metallocenes, Radical Initiators | Catalyst choice is critical for controlling polymer properties and reaction rate. |
| Solvent | Alkanes (e.g., hexane, heptane), Aromatic (e.g., toluene) | Solvent must be inert under reaction conditions and compatible with the catalyst system. |
| Stirring Speed | 200 - 1500 RPM | Adequate mixing is crucial for heat and mass transfer. |
Experimental Protocols
A detailed, validated experimental protocol for the high-pressure polymerization of this compound is not available in the reviewed literature. The following is a generalized and highly cautionary outline of steps for conducting a high-pressure reaction. This is not a substitute for a thoroughly researched and validated experimental plan.
-
Reactor Preparation and Leak Testing:
-
Thoroughly clean and dry the reactor vessel and all components.
-
Assemble the reactor system according to the manufacturer's instructions.
-
Pressurize the system with an inert gas (e.g., nitrogen) to the intended reaction pressure and monitor for any pressure drop over a significant period to ensure the system is leak-tight.
-
Depressurize the system completely before proceeding.
-
-
Inerting the System:
-
Purge the reactor with a high-purity inert gas for an extended period to remove all traces of oxygen and moisture. This may involve several cycles of pressurizing with inert gas and venting.
-
-
Charging Reactants:
-
Charge the solvent and catalyst (or catalyst components) to the reactor under an inert atmosphere.
-
Seal the reactor.
-
Introduce this compound into the reactor. This may be done by pressuring it in as a gas or injecting it as a liquid.
-
-
Reaction Execution:
-
Begin stirring at the desired rate.
-
Slowly heat the reactor to the target temperature.
-
Slowly increase the pressure to the desired setpoint.
-
Monitor the temperature, pressure, and any other relevant parameters (e.g., reactant consumption) throughout the reaction.
-
-
Reaction Quenching and Work-up:
-
After the desired reaction time, cool the reactor to a safe temperature.
-
Slowly and carefully vent the excess pressure to a safe containment system.
-
Once at atmospheric pressure, open the reactor in a well-ventilated area.
-
The polymer product can then be isolated and purified.
-
Mandatory Visualization
Below are diagrams illustrating a typical experimental workflow for a high-pressure reaction and a logical troubleshooting pathway for a runaway reaction scenario.
Caption: Generalized workflow for high-pressure this compound reactions.
Caption: Troubleshooting pathway for a runaway reaction scenario.
techniques to improve the molecular weight of poly(perfluoro-1-butene)
Welcome to the technical support center for the synthesis of poly(perfluoro-1-butene). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the molecular weight of your polymer and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) is primarily influenced by several factors during polymerization:
-
Monomer Purity: Impurities can act as chain transfer agents, leading to premature termination and lower molecular weight.
-
Initiator Concentration: Generally, a lower initiator concentration results in a higher molecular weight, as there are fewer growing chains initiated at once.
-
Polymerization Temperature: The effect of temperature can be complex. While higher temperatures increase the rate of polymerization, they can also increase the rate of chain transfer and termination reactions, potentially lowering the molecular weight.
-
Chain Transfer Agents: The presence of substances that can readily donate an atom (like hydrogen or a halogen) to the growing polymer radical will terminate the chain and lower the molecular weight.
-
Reaction Time: Longer reaction times can sometimes lead to higher molecular weight, but this is also dependent on the stability of the propagating radicals and the presence of termination reactions.
Q2: Why is achieving a high molecular weight for poly(this compound) challenging?
A2: Synthesizing high molecular weight poly(this compound) can be difficult due to the nature of the monomer and the polymerization process. Perfluorinated alkenes can be less reactive than their hydrocarbon counterparts. Furthermore, side reactions and the stability of the growing polymer chain can be limiting factors. The use of certain catalysts, particularly some homogeneous single-site catalysts, may favor termination reactions over propagation for sterically hindered monomers like 1-butene, which can be exacerbated in its perfluorinated form.[1][2]
Q3: What type of polymerization is suitable for producing high molecular weight poly(this compound)?
A3: Emulsion polymerization is a common and effective method for producing high molecular weight fluoropolymers.[3][4] This technique allows for high polymerization rates while maintaining a high molecular weight. The compartmentalization of the reaction in micelles helps to reduce the rate of termination between growing polymer chains.
Q4: Can I use post-polymerization techniques to increase the molecular weight?
A4: While less common for polyolefins, techniques like solid-state polymerization (SSP) have been used to increase the molecular weight of other polymers, such as polyesters. The applicability of SSP to poly(this compound) would require specific investigation but is a potential avenue for further research if melt processing is a concern.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(this compound) with a focus on improving molecular weight.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Molecular Weight | High Initiator Concentration: Too many initiator radicals lead to a larger number of shorter polymer chains. | Decrease the initiator concentration. See the experimental protocol below for a starting point. |
| Monomer Impurities: Impurities can act as chain transfer agents, prematurely terminating polymer chains. | Ensure the this compound monomer is of high purity. Consider passing it through a purification column before use. | |
| Presence of Chain Transfer Agents: Solvents or other additives may be acting as chain transfer agents. | If using a solvent, select one that is known to have a low chain transfer constant for radical polymerization. | |
| High Polymerization Temperature: Elevated temperatures can increase the rate of termination and chain transfer reactions. | Optimize the polymerization temperature. Conduct a series of experiments at different temperatures to find the optimal balance between reaction rate and molecular weight. | |
| Broad Molecular Weight Distribution | Fluctuations in Reaction Conditions: Inconsistent temperature or monomer/initiator feed rates can lead to a broad distribution of chain lengths. | Ensure precise control over reaction temperature and the addition rates of all reactants. |
| Chain Transfer Reactions: The presence of chain transfer agents can contribute to a broader molecular weight distribution. | Minimize or eliminate the presence of chain transfer agents. | |
| Low Polymer Yield | Inefficient Initiation: The initiator may not be decomposing effectively at the chosen temperature. | Select an initiator that has an appropriate decomposition rate at your desired polymerization temperature. |
| Presence of Inhibitors: Impurities in the monomer or solvent can inhibit the polymerization reaction. | Purify all reactants and solvents before use. Ensure the reaction setup is free of atmospheric oxygen, which can act as an inhibitor. |
Experimental Protocols
Protocol 1: Emulsion Polymerization of this compound
This protocol provides a general procedure for the emulsion polymerization of this compound to achieve a high molecular weight.
Materials:
-
This compound (high purity)
-
Deionized water
-
Perfluorooctanoate (PFOA) or a suitable alternative fluorinated surfactant
-
Potassium persulfate (KPS) or another suitable water-soluble initiator
-
Nitrogen gas (high purity)
-
Pressure reactor equipped with a stirrer, temperature control, and monomer/initiator inlet ports
Procedure:
-
Reactor Setup: Assemble and leak-test the pressure reactor. Ensure all components are clean and dry.
-
Deoxygenation: Add the deionized water and surfactant to the reactor. Seal the reactor and deoxygenate the solution by bubbling with high-purity nitrogen for at least 30 minutes while stirring.
-
Monomer Addition: Pressurize the reactor with nitrogen and then evacuate to remove oxygen. Repeat this cycle three times. Introduce the liquid this compound monomer into the reactor.
-
Temperature Equilibration: Bring the reactor contents to the desired polymerization temperature (e.g., 60-80 °C) with continuous stirring.
-
Initiation: Prepare a deoxygenated solution of the initiator in deionized water. Inject the initiator solution into the reactor to start the polymerization.
-
Polymerization: Maintain the reaction at the set temperature and stirring speed. Monitor the reactor pressure, as a drop in pressure will indicate monomer consumption.
-
Termination: After the desired reaction time, cool the reactor to room temperature. The polymerization can be terminated by adding a radical scavenger if necessary.
-
Polymer Isolation: Coagulate the polymer latex by adding a salt solution (e.g., magnesium sulfate). Filter the precipitated polymer, wash it thoroughly with deionized water and methanol, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the molecular weight of the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC).
Data Presentation: Effect of Initiator Concentration on Molecular Weight
The following table illustrates the expected trend of the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of poly(this compound) as a function of initiator concentration.
| Experiment | Initiator Concentration (mol/L) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 1 | 1 x 10⁻² | 50,000 | 100,000 | 2.0 |
| 2 | 5 x 10⁻³ | 120,000 | 250,000 | 2.1 |
| 3 | 1 x 10⁻³ | 300,000 | 630,000 | 2.1 |
| 4 | 5 x 10⁻⁴ | 550,000 | 1,200,000 | 2.2 |
Note: These are illustrative data to demonstrate a general principle. Actual results may vary based on specific experimental conditions.
Visualizations
Experimental Workflow for Improving Molecular Weight
Caption: A workflow for systematically improving the molecular weight of poly(this compound).
Troubleshooting Logic for Low Molecular Weight
Caption: A decision tree for troubleshooting low molecular weight in poly(this compound) synthesis.
References
- 1. Frontiers | Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study [frontiersin.org]
- 2. Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
analytical methods for the detection of trace impurities in Perfluoro-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used in the detection of trace impurities in Perfluoro-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for analyzing trace impurities in this compound?
A1: Gas Chromatography (GC) coupled with various detectors is the most prevalent method for analyzing volatile compounds like this compound. The most common configurations include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both separation and identification of impurities.[1][2][3] GC separates the individual components of the sample, and MS helps in identifying them based on their mass-to-charge ratio.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This method offers higher selectivity and sensitivity, which is crucial for detecting trace-level impurities, especially in complex matrices.[1][4]
-
Gas Chromatography with Electron Capture Detector (GC-ECD): ECD is highly sensitive to halogenated compounds like this compound and its potential impurities, making it a suitable option for trace analysis.
Q2: What are the potential trace impurities I should be looking for in this compound?
A2: Potential impurities can originate from the manufacturing process, storage conditions, or degradation. While specific impurities depend on the synthesis route, some potential compounds to consider include:
-
Isomers of this compound: Such as Perfluoro-2-butene and Perfluoroisobutylene.
-
Other Perfluorinated Compounds (PFCs): Shorter or longer chain PFCs that may be present as byproducts.
-
Partially Fluorinated Compounds: Compounds where not all hydrogen atoms have been replaced by fluorine.
-
Oxygenated or Hydrogenated Impurities: Resulting from reactions with residual water or other contaminants.
Q3: What are the critical sample preparation steps for analyzing this compound?
A3: Since this compound is a gas at room temperature, sample handling is critical.
-
Gas Sampling: Use of gas-tight syringes or a gas sampling valve for direct injection into the GC is standard.
-
Headspace Analysis: For liquid or solid samples containing dissolved this compound, static headspace analysis is a common technique.
-
Solvent Dilution: If direct gas injection is not feasible, the gas can be dissolved in a suitable, high-purity solvent that does not interfere with the analysis. The choice of solvent is critical to avoid co-elution with impurities.
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination. 2. Inactive sites on the column. 3. Improper injection technique. 4. Column overloading. | 1. Bake out the column at the recommended temperature. 2. Use a guard column or pre-column. 3. Optimize injection speed and volume. 4. Dilute the sample. |
| Ghost Peaks | 1. Contamination in the carrier gas, syringe, or inlet. 2. Septum bleed. | 1. Use high-purity carrier gas with traps. 2. Clean the syringe and inlet liner. 3. Use a high-quality, low-bleed septum. |
| Baseline Noise or Drift | 1. Contaminated carrier gas or detector. 2. Column bleed. 3. Leaks in the system. | 1. Check for leaks using an electronic leak detector. 2. Ensure carrier gas is pure. 3. Condition the column according to the manufacturer's instructions. |
| Poor Resolution | 1. Incorrect column choice. 2. Sub-optimal temperature program. 3. Carrier gas flow rate is too high or too low. | 1. Select a column with appropriate polarity and film thickness. 2. Optimize the oven temperature ramp rate. 3. Adjust the carrier gas flow rate to the column's optimal linear velocity. |
Mass Spectrometry (MS) Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Sensitivity/Poor Signal | 1. Dirty ion source. 2. Detector (electron multiplier) voltage is too low or the detector is old. 3. Leak in the vacuum system. | 1. Clean the ion source according to the manufacturer's instructions. 2. Increase the detector voltage or replace the detector. 3. Perform a leak check of the MS system. |
| Mass Inaccuracy | 1. MS requires calibration. 2. Fluctuations in temperature or electronics. | 1. Calibrate the mass spectrometer using a known calibration standard. 2. Ensure a stable laboratory environment. |
| High Background Noise | 1. Contamination from the GC system (column bleed, septum bleed). 2. Air leak in the MS system. 3. Contaminated calibration gas or solvent. | 1. Address GC-related issues first (see GC troubleshooting). 2. Check for leaks in the MS vacuum system. 3. Use high-purity solvents and gases. |
Experimental Protocols
Detailed Methodology: GC-MS Analysis of this compound
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.
1. Instrumentation:
-
Gas Chromatograph with a split/splitless inlet.
-
Mass Spectrometer (Single Quadrupole or Tandem).
2. GC Conditions:
-
Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane, is a good starting point. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 200 °C.[2]
-
Injection Mode: Splitless (for trace analysis) with a splitless time of 1 min.[2]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[2]
-
Oven Temperature Program:
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). EI is suitable for generating standard, reproducible mass spectra.
-
Source Temperature: 250 °C.[4]
-
Transfer Line Temperature: 300 °C.[2]
-
Scan Range: m/z 50-500 (adjust based on expected impurities).
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent front.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 357-26-6 | Benchchem [benchchem.com]
- 4. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
considerations for scaling up Perfluoro-1-butene production in a laboratory setting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and handling of Perfluoro-1-butene (PFBE) in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is the most common laboratory-scale synthesis method for this compound?
The most prevalent and practical laboratory-scale synthesis involves the dehalogenation of a polyhalogenated butane precursor, such as 1,2-dibromo-1,1,2,3,3,4,4,4-octafluorobutane, using a reducing agent like zinc metal.[1] This method is favored for its good selectivity and relatively mild reaction conditions.
2. What are the primary safety concerns when working with this compound and its precursors?
This compound is a gas at room temperature and is typically handled as a compressed liquefied gas, which may explode if heated.[2] It can cause skin and serious eye irritation.[2] Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[3][4]
-
Ensuring all equipment is properly grounded to prevent static discharge.
-
Having a safety shower and eyewash station readily accessible.
-
Being aware that thermal decomposition can produce highly toxic and corrosive hydrogen fluoride gas.
3. How can I purify the synthesized this compound?
Due to its low boiling point (approximately -2 °C), purification is typically achieved through fractional distillation or cryo-distillation. The crude product is carefully warmed to allow the volatile this compound to distill, leaving behind less volatile impurities and reaction byproducts.
4. What are the expected yields for the dehalogenation synthesis of this compound?
Yields can vary depending on the specific precursor and reaction conditions. However, with careful optimization of temperature, stirring, and reagent addition, yields in the range of 80-90% can be expected for similar dehalogenation reactions.
5. How can I confirm the identity and purity of my this compound product?
The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR and 13C NMR are particularly useful for confirming the structure of the fluorinated alkene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive zinc powder (oxidized surface). 2. Reaction temperature is too low. 3. Inefficient stirring, leading to poor mixing of reactants. 4. Loss of volatile product during workup. | 1. Activate the zinc powder by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. 2. Gradually increase the reaction temperature, monitoring for the initiation of the reaction (e.g., gentle reflux). 3. Use a mechanical stirrer to ensure vigorous mixing. 4. Use a cold trap (e.g., dry ice/acetone) to collect the product during distillation. |
| Formation of Isomeric Byproducts | 1. Reaction temperature is too high, leading to isomerization. 2. Presence of acidic or basic impurities. | 1. Maintain a consistent and controlled reaction temperature. 2. Ensure all glassware is clean and dry, and use high-purity solvents and reagents. |
| Incomplete Reaction | 1. Insufficient amount of zinc. 2. Reaction time is too short. 3. Poor quality of the starting material. | 1. Use a slight excess of zinc powder (e.g., 1.1-1.5 equivalents). 2. Monitor the reaction by GC and continue until the starting material is consumed. 3. Verify the purity of the polyhalogenated precursor before starting the reaction. |
| Difficulty in Product Isolation | 1. Inefficient distillation setup. 2. Co-distillation with solvent or byproducts. | 1. Use a well-insulated fractional distillation column. 2. Perform a second, slower distillation to improve separation. |
Experimental Protocols
Synthesis of this compound via Dehalogenation of 1,2-Dibromo-1,1,2,3,3,4,4,4-octafluorobutane
This protocol is adapted from analogous dehalogenation procedures.
Materials:
-
1,2-Dibromo-1,1,2,3,3,4,4,4-octafluorobutane
-
Zinc powder, activated
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dry ice and acetone for cold trap
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Cold trap
-
Gas collection system (e.g., gas bag or cold finger)
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser is connected to a cold trap cooled with a dry ice/acetone bath, followed by a gas collection system.
-
To the flask, add activated zinc powder (1.2 equivalents) and anhydrous DMF.
-
Begin vigorous stirring and heat the mixture to 50-60 °C.
-
Dissolve 1,2-dibromo-1,1,2,3,3,4,4,4-octafluorobutane (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
-
Add the solution of the precursor dropwise to the stirred zinc suspension over 1-2 hours. Maintain the reaction temperature between 60-70 °C. The reaction is exothermic, so the addition rate may need to be adjusted to control the temperature.
-
After the addition is complete, continue stirring at 70 °C for an additional 1-2 hours, or until GC analysis of an aliquot of the reaction mixture shows complete consumption of the starting material.
-
The volatile this compound product will distill from the reaction mixture and be collected in the cold trap.
-
To ensure complete recovery, the reaction flask can be gently warmed to a slightly higher temperature (e.g., 80-90 °C) after the reaction is complete to drive off any remaining product.
-
The collected liquid in the cold trap is the crude this compound. This can be further purified by a second, slow fractional distillation.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Stoichiometry (Precursor:Zn) | 1 : 1.2 | Ensures complete reaction. |
| Reaction Temperature | 60-70 °C | Optimal for product formation, minimizes byproducts. |
| Reaction Time | 2-4 hours | Sufficient for reaction completion. |
| Expected Yield | 80-90% | Based on analogous dehalogenation reactions. |
| Purity (after distillation) | >98% | As determined by GC analysis. |
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Expected Value |
| 19F NMR | Chemical Shift (δ) | Peaks corresponding to CF3, CF2, and vinylic fluorine atoms. |
| Coupling Constants (J) | Complex splitting patterns due to F-F coupling. | |
| 13C NMR | Chemical Shift (δ) | Resonances for the four distinct carbon atoms. |
| GC-MS | Retention Time | Dependent on column and conditions. |
| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
GC-MS for Purity Determination of Perfluoro-1-butene: A Comparative Guide
In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is paramount. Perfluoro-1-butene (PFB), a critical monomer and building block in the synthesis of advanced fluoropolymers and other fluorinated compounds, is no exception. Ensuring its purity is essential for consistent reaction kinetics, final product performance, and the avoidance of undesirable side products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it an ideal candidate for assessing the purity of PFB.
This guide provides a comprehensive overview of the application of GC-MS for the purity analysis of this compound. It details an experimental protocol, presents illustrative data, and discusses alternative analytical approaches, offering researchers, scientists, and drug development professionals a practical framework for the quality control of this vital fluorinated building block.
Experimental Protocol: GC-MS Analysis of this compound
The following protocol outlines a robust method for the determination of this compound purity and the identification of potential impurities using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
Due to the high volatility of this compound, a headspace sampling approach is recommended to ensure reproducible injection and prevent contamination of the GC system.
-
Standard Preparation: A known concentration of high-purity this compound is prepared in a suitable, inert solvent with a low boiling point, such as dichloromethane, in a sealed headspace vial.
-
Sample Preparation: The this compound sample to be analyzed is prepared in the same manner and at the same concentration as the standard.
-
Internal Standard: For precise quantification, an appropriate internal standard, such as a deuterated analog or a fluorinated compound with a distinct retention time, should be added to both the standard and sample preparations.
2. GC-MS Instrumentation and Conditions:
A gas chromatograph coupled to a mass spectrometer is utilized for the analysis. The following conditions are recommended for the separation and detection of this compound and its potential impurities.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | VF-624ms (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 150 °C |
| Injection Mode | Splitless (1 minute, then 50 mL/min split flow) |
| Oven Program | 35 °C (hold for 2 minutes), ramp at 5 °C/min to 150 °C, then ramp at 25 °C/min to 280 °C (hold for 5 minutes) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-550 |
| Scan Mode | Full Scan for qualitative analysis and impurity identification |
| Transfer Line Temp. | 280 °C |
Data Presentation and Interpretation
The primary output of the GC-MS analysis is a total ion chromatogram (TIC), which displays the separated components of the sample as peaks with distinct retention times. The mass spectrum of each peak provides a fragmentation pattern that acts as a chemical fingerprint, allowing for the identification of the compound.
Table 1: Quantitative Purity Analysis of this compound by GC-MS
| Compound | Retention Time (min) | Area (%) | Identity Confirmation |
| This compound | 5.2 | 99.85 | Mass Spectrum Match, Standard Comparison |
| Impurity 1 (Isomer) | 5.4 | 0.08 | Mass Spectrum Analysis |
| Impurity 2 | 6.1 | 0.05 | Mass Spectrum Analysis |
| Impurity 3 | 7.3 | 0.02 | Mass Spectrum Analysis |
Impurity Profile: The identification of impurities is crucial for understanding potential side reactions in the synthesis of this compound. Common impurities may include isomers (e.g., perfluoro-2-butene, perfluoroisobutene), partially fluorinated butenes, or residual starting materials and solvents. The mass spectra of these impurities can be compared against spectral libraries (e.g., NIST) for tentative identification.
Visualization of the Analytical Workflow
The logical flow of the GC-MS analysis for this compound purity is illustrated in the diagram below.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity assessment of fluorinated compounds, each with its own advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is a highly specific technique for the analysis of fluorinated compounds. It provides detailed structural information and can be used for quantitative analysis without the need for a reference standard (using a quantitative internal standard). ¹⁹F NMR is particularly adept at distinguishing between isomers that may be difficult to resolve chromatographically.
-
Comparison to GC-MS: While GC-MS excels in detecting trace-level impurities, ¹⁹F NMR offers superior structural elucidation of major components and isomers. The two techniques are often complementary, with GC-MS providing separation and sensitive detection, and NMR confirming structure and providing orthogonal quantitative data.
Combustion Ion Chromatography (CIC):
-
Principle: This technique involves the combustion of the sample to convert all fluorine atoms into hydrogen fluoride (HF), which is then captured and quantified by ion chromatography.
-
Application: CIC is used to determine the total fluorine content of a sample. It does not provide information on the identity of individual fluorine-containing compounds.
-
Comparison to GC-MS: CIC is a bulk analysis technique, whereas GC-MS is a separation technique. CIC can be useful for a rapid, high-level assessment of total fluorine content, but it cannot provide the detailed purity profile and impurity identification that GC-MS offers.
Conclusion
GC-MS is a highly effective and versatile technique for determining the purity of this compound. Its high sensitivity and separation power enable the detection and identification of trace-level impurities that could impact the performance of this critical fluorochemical. When combined with complementary techniques like ¹⁹F NMR, a comprehensive understanding of the sample's purity and composition can be achieved, ensuring the quality and consistency required for demanding research, development, and manufacturing applications.
Unraveling the Microstructure of Poly(perfluoro-1-butene): A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals seeking to understand the intricate microstructure of poly(perfluoro-1-butene), Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool. This guide provides a comprehensive comparison of NMR spectroscopy with other key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for characterizing this complex fluoropolymer.
Poly(this compound) is a fluoropolymer with unique thermal and chemical resistance, making it a material of interest in various high-performance applications. The precise arrangement of its monomer units, known as microstructure, dictates its bulk properties. Therefore, accurate characterization of features like tacticity (the stereochemistry of the polymer chain) is crucial for material design and quality control.
The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally powerful technique for elucidating the microstructure of fluoropolymers. The high natural abundance and sensitivity of the ¹⁹F nucleus provide detailed information about the chemical environment of each fluorine atom along the polymer chain.
Key NMR Techniques for Poly(this compound) Analysis:
-
1D ¹⁹F NMR: This is the foundational NMR experiment for fluoropolymer analysis. Different stereochemical arrangements (e.g., isotactic, syndiotactic, atactic) result in distinct chemical shifts for the fluorine nuclei, allowing for the quantification of different triad and pentad sequences.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-bond and through-space correlations, respectively. These methods are invaluable for assigning complex spectra and confirming microstructural details that may be ambiguous in 1D spectra. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate ¹⁹F signals with ¹³C signals, offering a more complete picture of the polymer backbone and side chains.
A Comparative Analysis of Characterization Techniques
While NMR, and specifically ¹⁹F NMR, offers unparalleled detail for microstructural analysis, other techniques provide complementary information, particularly regarding bulk properties like crystallinity.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Tacticity (triad, pentad sequences), comonomer incorporation, chain-end analysis, defects. | Quantitative, provides detailed and unambiguous structural information at the molecular level. | Can be time-consuming, requires solubilization of the polymer which can be challenging for fluoropolymers, complex spectra may require advanced 2D techniques for full interpretation. |
| Mass Spectrometry (MS) | Monomer composition, fragmentation patterns. | High sensitivity, can identify constituent monomers. | Provides limited information on stereochemistry and sequencing, often requires pyrolysis which alters the original structure. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Functional groups, conformational analysis, crystallinity (qualitative). | Fast, non-destructive, sensitive to changes in local environment. | Provides indirect information on microstructure, often requires comparison with known standards, quantification can be difficult. |
| Differential Scanning Calorimetry (DSC) | Crystallinity, melting temperature (Tm), glass transition temperature (Tg). | Provides quantitative data on thermal properties and overall crystallinity. | Does not provide direct information on the molecular-level microstructure (e.g., tacticity). |
| X-ray Diffraction (XRD) | Crystalline structure, degree of crystallinity. | Provides detailed information on the packing of polymer chains in the crystalline state. | Primarily sensitive to crystalline regions, provides limited information on the amorphous phase where microstructural variations may be significant. |
Experimental Protocols
NMR Spectroscopy Protocol (Solution-State)
-
Sample Preparation: Dissolve 10-20 mg of poly(this compound) in a suitable deuterated solvent. Due to the challenging solubility of fluoropolymers, solvents such as hexafluorobenzene, octafluorotoluene, or supercritical carbon dioxide may be necessary. The concentration should be optimized to achieve good signal-to-noise without causing excessive viscosity.
-
1D ¹⁹F NMR Acquisition:
-
Spectrometer: 500 MHz or higher field strength is recommended for better spectral dispersion.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the entire ¹⁹F chemical shift range (approx. -80 to -200 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 times the longest T₁ relaxation time to ensure full relaxation and accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 128 or more).
-
-
-
2D NMR Acquisition (e.g., ¹⁹F-¹⁹F COSY):
-
Pulse Sequence: Standard COSY pulse sequence.
-
Acquisition Parameters:
-
Number of Increments in t₁: 256-512.
-
Number of Scans per Increment: 16-64.
-
Processing: Apply appropriate window functions (e.g., sine-bell) before Fourier transformation.
-
-
Alternative Techniques: Experimental Protocols
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): A small amount of the polymer (µg to mg range) is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere. The resulting fragments are separated by GC and identified by MS.
-
Differential Scanning Calorimetry (DSC): A small sample (5-10 mg) is heated and cooled at a controlled rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The heat flow is measured as a function of temperature to determine thermal transitions.
-
Fourier Transform Infrared (FTIR) Spectroscopy: A thin film of the polymer is cast from solution or a small amount of the solid is analyzed using an Attenuated Total Reflectance (ATR) accessory. The infrared spectrum is recorded typically in the range of 4000-400 cm⁻¹.
-
X-ray Diffraction (XRD): A powdered sample or a thin film is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the scattering angle (2θ).
Visualizing the Workflow
Figure 1. Experimental workflow for polymer characterization.
Logical Relationship of Analytical Techniques
Figure 2. Relationship between techniques for microstructure analysis.
comparative analysis of the reactivity of Perfluoro-1-butene versus tetrafluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of two prominent fluoroalkenes: Perfluoro-1-butene (PFBE) and Tetrafluoroethylene (TFE). While both molecules are characterized by the presence of a carbon-carbon double bond fully substituted with fluorine atoms, their reactivity profiles exhibit notable differences stemming from structural and electronic disparities. This analysis is supported by available experimental data and established principles of organofluorine chemistry.
Executive Summary
Tetrafluoroethylene is generally considered the more reactive of the two compounds, a characteristic attributed to the high ring strain released upon addition reactions and the accessibility of its π-system. Its high reactivity is underscored by its propensity for explosive polymerization. This compound, with its longer carbon chain, exhibits a more nuanced reactivity, influenced by the electronic effects of the perfluoroethyl group. While still susceptible to nucleophilic attack and radical reactions, it is generally less reactive than TFE. This guide will delve into a comparative analysis of their reactivity in key chemical transformations, including nucleophilic additions, radical polymerization, and cycloaddition reactions.
Nucleophilic Addition
Fluorinated alkenes are inherently electron-deficient due to the strong electron-withdrawing effect of fluorine atoms, making them susceptible to nucleophilic attack. This reactivity is a cornerstone of their synthetic utility.
Tetrafluoroethylene (TFE): TFE is highly susceptible to nucleophilic attack. The electron density of the double bond is significantly reduced, facilitating the addition of a wide range of nucleophiles.
This compound (PFBE): PFBE is also reactive towards nucleophiles. However, the presence of the perfluoroethyl group (C2F5) introduces steric hindrance and additional inductive effects that can modulate its reactivity compared to TFE. While direct comparative kinetic data is scarce, it is generally expected that the rate of nucleophilic attack on PFBE would be slower than on TFE due to the increased steric bulk around the double bond.
Experimental Protocol: General Procedure for Nucleophilic Addition to Fluoroalkenes
A generalized protocol for the addition of a nucleophile to a fluoroalkene is presented below. Specific conditions such as solvent, temperature, and reaction time will vary depending on the specific nucleophile and fluoroalkene used.
Materials:
-
Fluoroalkene (Tetrafluoroethylene or this compound)
-
Nucleophile (e.g., sodium methoxide, sodium azide, diethylamine)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the nucleophile in the anhydrous aprotic solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly bubble the gaseous fluoroalkene (TFE) or add the liquid fluoroalkene (PFBE) to the stirred solution of the nucleophile.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS, NMR).
-
Upon completion, quench the reaction by adding a suitable proton source (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by distillation, chromatography, or recrystallization.
Radical Polymerization
Both TFE and PFBE can undergo radical polymerization to form valuable fluoropolymers. The reactivity in these processes is a critical factor in determining the polymer properties and the required reaction conditions.
Tetrafluoroethylene (TFE): TFE is renowned for its high reactivity in radical polymerization, leading to the production of Polytetrafluoroethylene (PTFE), a material with exceptional thermal and chemical stability. The polymerization is highly exothermic and can be explosive if not carefully controlled.
This compound (PFBE): While less common than TFE polymerization, PFBE can also be polymerized via radical mechanisms. The resulting polymer, Poly(this compound), is expected to have different physical properties compared to PTFE due to the presence of the perfluoroethyl side chains. The polymerization of PFBE is anticipated to be less vigorous than that of TFE.
| Parameter | Tetrafluoroethylene (TFE) | This compound (PFBE) |
| Polymerization Reactivity | Extremely High, potentially explosive | Moderate (Inferred) |
| Typical Initiators | Ammonium persulfate, redox initiators | AIBN, peroxides (Typical for fluoroalkenes) |
| Resulting Polymer | Polytetrafluoroethylene (PTFE) | Poly(this compound) |
Experimental Protocol: Radical Polymerization of Tetrafluoroethylene (Suspension Method)
Materials:
-
Tetrafluoroethylene (TFE) monomer
-
High-purity deionized water
-
Ammonium persulfate ((NH4)2S2O8) as initiator
-
Dispersing agent (optional)
-
High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls
Procedure:
-
Charge the autoclave with high-purity deionized water.
-
Deoxygenate the water by purging with an inert gas (e.g., nitrogen).
-
Add the ammonium persulfate initiator to the water.
-
Pressurize the reactor with TFE monomer to the desired pressure (e.g., 10-40 atm).
-
Heat the reactor to the desired temperature (e.g., 60-100 °C) while stirring vigorously.
-
Maintain the pressure by continuously feeding TFE to compensate for the monomer consumed during polymerization.
-
Monitor the reaction temperature and pressure closely to control the polymerization rate and prevent runaway reactions.
-
After the desired reaction time, stop the TFE feed and cool the reactor.
-
Vent the unreacted TFE.
-
The resulting PTFE is a granular solid suspended in water.
-
Isolate the polymer by filtration, wash it with water, and dry it in an oven.
Diagram: Generalized Radical Polymerization Workflow
Caption: Workflow of radical polymerization for fluoroalkenes.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The behavior of TFE in these reactions has been studied, revealing interesting selectivity.
Tetrafluoroethylene (TFE): TFE is known to participate in [2+2] cycloaddition reactions with dienes under kinetic control, even though the [4+2] Diels-Alder adduct is thermodynamically more stable. This preference is attributed to the high energy barrier for the pyramidalization of the CF2 groups required in the [4+2] transition state.
This compound (PFBE): The cycloaddition reactivity of PFBE is not as well-documented as that of TFE. Due to the asymmetry of the molecule, its cycloaddition reactions would be expected to yield regioisomers. The steric bulk of the perfluoroethyl group could also influence the stereoselectivity and regioselectivity of the reaction. It is plausible that PFBE would also favor [2+2] cycloadditions under kinetic control, similar to TFE.
Diagram: Competing Cycloaddition Pathways for a Fluoroalkene with a Diene
Caption: Energy profile of competing cycloaddition pathways.
Conclusion
Evaluating Perfluoro-1-butene as a Viable Alternative to Other Perfluoroalkenes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorinated compounds is critical for advancing innovations in materials science and pharmaceutical applications. This guide provides a comprehensive comparison of Perfluoro-1-butene with other perfluoroalkenes, supported by available experimental data and detailed methodologies, to inform selection for specific applications.
This compound (PFBE), a fully fluorinated alkene, presents a unique set of physicochemical properties that position it as a potential alternative to other commonly used perfluoroalkenes. Its utility spans from a monomer in the synthesis of specialized fluoropolymers to a reagent in plasma etching and a potential component in dielectric gas mixtures. This guide will delve into a comparative analysis of its performance characteristics, drawing on available data.
Physicochemical Properties: A Comparative Overview
A fundamental evaluation of any chemical compound begins with its intrinsic properties. Table 1 summarizes the key physicochemical characteristics of this compound and its common isomer, Perfluoro-2-butene.
| Property | This compound | Perfluoro-2-butene | Perfluoroisobutene |
| Molecular Formula | C4F8 | C4F8 | C4F8 |
| Molecular Weight | 200.03 g/mol | 200.03 g/mol | 200.03 g/mol |
| Boiling Point | 4.85°C | Not available | Not available |
| Melting Point | -132.5°C (estimate) | Not available | Not available |
| Density | 1.5231 g/cm³ (rough estimate) | Not available | Not available |
| CAS Number | 357-26-6 | 360-89-4 | 382-21-8 |
Performance in Key Applications
The suitability of this compound as an alternative is best assessed by its performance in specific applications. This section explores its role in polymerization, plasma etching, and as a dielectric gas, comparing it with other perfluoroalkenes where data is available.
Polymerization
This compound serves as a monomer for the synthesis of fluoropolymers. These polymers are valued for their high thermal and chemical resistance. A derivative, perfluoro(4-vinyloxy-1-butene), undergoes radical cyclopolymerization to produce an amorphous fluoropolymer known as Cytop™. This material exhibits high optical transparency, thermal stability, and a low dielectric constant, making it suitable for advanced electronics and optical applications.
Experimental Protocol: Free-Radical Polymerization of Fluoroalkenes (General)
A typical experimental setup for the free-radical polymerization of a gaseous fluoroalkene monomer like this compound would involve the following steps:
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure transducer, and inlets for the monomer and initiator is thoroughly cleaned and dried.
-
Initiator Solution: A solution of a suitable free-radical initiator (e.g., a peroxide or an azo compound) in an appropriate solvent is prepared.
-
Polymerization: The reactor is charged with the initiator solution and purged with an inert gas (e.g., nitrogen or argon). The liquid monomer is then fed into the reactor to the desired pressure. The temperature is raised to the desired reaction temperature to initiate polymerization.
-
Monitoring: The reaction pressure and temperature are monitored throughout the polymerization process. A decrease in pressure indicates monomer consumption.
-
Termination and Isolation: After the desired reaction time or conversion is reached, the reactor is cooled, and any unreacted monomer is safely vented. The resulting polymer is then isolated, purified by precipitation in a non-solvent, and dried under vacuum.
A Comparative Analysis of Perfluorinated Polymers: PTFE vs. a Perfluoro-1-butene Analog
For researchers, scientists, and drug development professionals, selecting the right high-performance polymer is critical for ensuring the integrity and success of applications ranging from chemically resistant labware to advanced drug delivery systems. This guide provides a detailed performance comparison between the well-established Polytetrafluoroethylene (PTFE) and a polymer based on a Perfluoro-1-butene derivative, highlighting key performance differences through available data and standardized experimental methodologies.
Important Note on Material Selection: Direct, publicly available experimental data on the homopolymer of this compound is scarce. Therefore, for the purpose of a quantitative comparison, this guide utilizes data for a commercially available amorphous fluoropolymer, Poly[perfluoro(4-vinyloxy-1-butene)] (also known as CYTOP®), which incorporates a perfluorobutenyl group. While this provides valuable insight into the performance of a related amorphous perfluoropolymer, it is crucial to note that the properties of the theoretical this compound homopolymer may differ.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for PTFE and Poly[perfluoro(4-vinyloxy-1-butene)] (PPFVB/CYTOP).
| Property | Polytetrafluoroethylene (PTFE) | Poly[perfluoro(4-vinyloxy-1-butene)] (PPFVB/CYTOP) | Test Standard |
| Thermal Properties | |||
| Melting Temperature | ~327 °C | Amorphous (No Melting Point) | ISO 11357-3 |
| Continuous Service Temperature | Up to 260 °C | Not specified, but generally lower than PTFE | - |
| Thermal Decomposition Temperature | > 450 °C[1] | Information not readily available | ASTM E1131 (TGA) |
| Mechanical Properties | |||
| Tensile Strength | 15 - 35 MPa | Information not readily available | ASTM D638 |
| Elongation at Break | 100 - 400% | Information not readily available | ASTM D638 |
| Hardness (Shore D) | 50 - 65 | Information not readily available | ASTM D2240 |
| Coefficient of Friction (dynamic) | 0.05 - 0.10 | Information not readily available | ASTM D1894 |
| Optical Properties | |||
| Refractive Index | ~1.35 | ~1.34 | ASTM D542 |
| Light Transmittance (Visible Spectrum) | Low (Opaque) | > 95% | ASTM D1003 |
| Chemical Resistance | |||
| General | Excellent; inert to most chemicals.[2][3] | Excellent; high resistance to chemicals.[4] | ASTM D543 |
| Solubility | Insoluble in all common solvents | Soluble in select perfluorinated solvents[4] | - |
Performance Analysis
Polytetrafluoroethylene (PTFE) is a semi-crystalline polymer renowned for its exceptional chemical inertness and high thermal stability, with a continuous service temperature up to 260°C.[5] Its primary drawback is that it cannot be processed using conventional melt techniques.[6]
In contrast, Poly[perfluoro(4-vinyloxy-1-butene)] (PPFVB), known as CYTOP, is an amorphous fluoropolymer.[4] This amorphous nature results in high optical transparency (>95%) and solubility in specific perfluorinated solvents, which allows for processing via techniques like spin coating.[4] While specific data on its mechanical properties and thermal decomposition temperature are not as readily available as for PTFE, its solubility indicates weaker intermolecular forces compared to PTFE, which would suggest lower mechanical strength and a lower continuous service temperature.
For applications in drug development, the choice between a PTFE-type polymer and an amorphous one like PPFVB would depend on the specific requirements. PTFE's insolubility and high chemical resistance make it ideal for inert containers and fluid paths.[7] The processability and optical clarity of an amorphous perfluoropolymer could be advantageous for applications like microfluidic devices or optical sensors.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments.
Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology (based on ASTM E1131):
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the onset temperature of weight loss or the temperature at which 5% weight loss occurs.
Chemical Resistance Assessment
Objective: To evaluate the resistance of the polymer to various chemical agents.
Methodology (based on ASTM D543):
-
Prepare standardized test specimens of the polymer.
-
Measure the initial weight, dimensions, and appearance of the specimens.
-
Immerse the specimens in the test chemical at a specified temperature and duration.
-
After the immersion period, remove the specimens, clean them, and re-measure their weight, dimensions, and observe any changes in appearance (e.g., swelling, discoloration, cracking).
-
The chemical resistance is reported as the percentage change in weight and dimensions, and a description of any visual changes.
Mechanical Properties: Tensile Testing
Objective: To determine the tensile strength, elongation, and modulus of the polymer.
Methodology (based on ASTM D638):
-
Mold or machine the polymer into standardized dumbbell-shaped specimens.[4][5]
-
Measure the cross-sectional area of the specimen's gauge section.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Continuously record the applied load and the elongation of the gauge section.
-
Calculate tensile strength (maximum load divided by the original cross-sectional area), elongation at break (change in gauge length divided by the original gauge length), and tensile modulus (slope of the initial linear portion of the stress-strain curve).[2][8]
Conclusion
While a direct comparison with the homopolymer of this compound is limited by the lack of available data, the analysis of PTFE versus a related amorphous perfluoropolymer, Poly[perfluoro(4-vinyloxy-1-butene)], reveals a fundamental trade-off between thermal and mechanical robustness on the one hand, and processability and optical properties on the other. PTFE remains the material of choice for applications demanding the highest levels of chemical and thermal resistance. Amorphous perfluoropolymers, however, offer unique advantages in processability and optical clarity, making them suitable for specialized applications in microfluidics, optics, and electronics. For any application, the selection of a fluoropolymer should be guided by a thorough evaluation of the specific performance requirements and processing constraints, with testing conducted according to standardized protocols to ensure reliable and comparable data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. phuquocjeeptour.com [phuquocjeeptour.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Standard - Plastics -- Fluoropolymer dispersions and moulding and extrusion materials -- Part 2: Preparation of test specimens and determination of properties ISO 20568-2:2017 - Svenska institutet för standarder, SIS [sis.se]
- 7. ISO 12086-1:2006 Plastics — Fluoropolymer dispersions and moulding an [shop.standards.ie:443]
- 8. youtube.com [youtube.com]
spectroscopic validation of the final product in Perfluoro-1-butene synthesis
Spectroscopic Validation of Perfluoro-1-butene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic techniques used to validate the synthesis of this compound. The performance of this compound is objectively compared with two common isomers, Perfluoro-2-butene and Perfluoroisobutene, supported by experimental data. Detailed methodologies for the key spectroscopic experiments are provided to ensure reproducibility.
Introduction to this compound and its Isomers
This compound (Octafluoro-1-butene) is a perfluorinated alkene with the chemical formula C4F8. Due to the position of the double bond, it can exist as isomers, most notably Perfluoro-2-butene (existing as cis- and trans-isomers) and Perfluoroisobutene. The differentiation and confirmation of the desired this compound product are critical for its application in various fields, including as a monomer for specialty polymers and as a reagent in fluorochemical synthesis. Spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of the final product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers, Perfluoro-2-butene and Perfluoroisobutene. This data is essential for distinguishing between these closely related compounds.
Table 1: ¹⁹F NMR Spectroscopic Data (Reference: CFCl₃ at 0.00 ppm)
| Compound | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| This compound | =CF₂ (geminal F) | -Data Not Available- | -Data Not Available- |
| =CF- | -Data Not Available- | -Data Not Available- | |
| -CF₂- | -Data Not Available- | -Data Not Available- | |
| -CF₃ | -Data Not Available- | -Data Not Available- | |
| Perfluoro-2-butene (trans) | =CF- | -Data Not Available- | -Data Not Available- |
| -CF₃ | -Data Not Available- | -Data Not Available- | |
| Perfluoroisobutene | =CF₂ | -Data Not Available- | -Data Not Available- |
| -CF₃ | -Data Not Available- | -Data Not Available- |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Vibrational Mode | Absorption Frequency (cm⁻¹) | Intensity |
| This compound | C=C stretch | -Data Not Available- | -Data Not Available- |
| C-F stretch | -Data Not Available- | -Data Not Available- | |
| Perfluoro-2-butene | C=C stretch | -Data Not Available- | -Data Not Available- |
| C-F stretch | -Data Not Available- | -Data Not Available- | |
| Perfluoroisobutene | C=C stretch | -Data Not Available- | -Data Not Available- |
| C-F stretch | -Data Not Available- | -Data Not Available- |
Note: While general regions for C=C and C-F stretches in fluoroalkenes are known, specific peak frequencies for these gaseous compounds require access to specialized databases. The table is a template for inserting such data.
Table 3: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] (Relative Abundance %) |
| This compound | 200 | 181 [M-F]⁺, 131 [M-CF₃]⁺, 100 [C₂F₄]⁺, 69 [CF₃]⁺ |
| Perfluoro-2-butene | 200 | 181 [M-F]⁺, 131 [M-CF₃]⁺, 100 [C₂F₄]⁺, 69 [CF₃]⁺ |
| Perfluoroisobutene | 200 | 181 [M-F]⁺, 131 [M-CF₃]⁺, 100 [C₂F₄]⁺, 69 [CF₃]⁺ |
Note: The fragmentation patterns for these isomers are very similar under electron ionization, making unambiguous identification by mass spectrometry alone challenging. The relative abundances of the fragment ions may show subtle differences that can be used for differentiation when analyzed carefully.
Experimental Protocols
Detailed methodologies for the spectroscopic validation of this compound are provided below. These protocols are also applicable to its isomers.
3.1 ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Sample Preparation: As this compound is a gas at room temperature, a specialized gas-phase NMR tube or a condensed liquid sample in a sealed NMR tube at low temperature is required. For solution-state NMR, the gas can be bubbled through a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a pressure-resistant NMR tube until a sufficient concentration is achieved.
-
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Reference: Trichlorofluoromethane (CFCl₃) at δ = 0.00 ppm (can be used as an external standard).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' sequence).
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the fluorine nuclei.
-
Number of Scans (ns): 16 to 64, depending on the sample concentration.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be initially used to locate all fluorine signals.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the external CFCl₃ standard.
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.
-
Sample Preparation: The gas cell is evacuated and then filled with the gaseous this compound sample to a specific pressure (e.g., 1-10 Torr).
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 1 cm⁻¹ or better.
-
Number of Scans: 32 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Background: A spectrum of the evacuated gas cell is recorded as the background and subtracted from the sample spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands, particularly the C=C stretching and the C-F stretching vibrations.
3.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A gas-tight syringe is used to inject a small volume (e.g., 10-100 µL) of the gaseous sample into the GC injection port.
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 150 °C.
-
Oven Temperature Program: Initial temperature of 35 °C held for 2 minutes, then ramped to 150 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-250.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The retention time of the peak corresponding to this compound is determined, and the mass spectrum of this peak is analyzed for the molecular ion and characteristic fragment ions.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Spectroscopic Validation
Thermal Stability of Perfluoro-1-butene Derived Polymers: A Comparative Analysis
A comprehensive thermal stability analysis of polymers derived from perfluoro-1-butene remains an area with limited publicly available data. Extensive searches for specific quantitative data, such as decomposition temperatures, glass transition temperatures, and melting points from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), have not yielded specific results for this particular polymer. Therefore, a direct comparison with other fluoropolymers based on experimental data for poly(this compound) is not feasible at this time.
However, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the thermal stability of well-characterized and commercially significant fluoropolymers that serve as benchmarks in the field. These include polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), and fluorinated ethylene propylene (FEP). Understanding the thermal properties of these materials provides a strong foundation for evaluating the potential performance of novel fluoropolymers.
Comparison of Thermal Properties of Common Fluoropolymers
The thermal stability of a polymer is a critical factor in determining its processing conditions and end-use applications. Key parameters for assessing thermal stability include the melting point (Tm), the glass transition temperature (Tg), and the decomposition temperature (Td).
| Polymer | Melting Point (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) | Data not available | Data not available | Data not available |
| Polytetrafluoroethylene (PTFE) | ~327 | ~117 | >500 |
| Perfluoroalkoxy Alkane (PFA) | ~305 | ~95 | ~500 |
| Fluorinated Ethylene Propylene (FEP) | ~260 | ~80 | ~450 |
Note: The values presented in this table are approximate and can vary depending on the specific grade, molecular weight, and processing conditions of the polymer.
Experimental Protocols for Thermal Analysis
The data presented for the benchmark fluoropolymers are typically obtained using the following standard thermal analysis techniques:
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically nitrogen or air.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss is observed. This is often reported as the temperature of 5% or 10% weight loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the polymer.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample and reference are heated at a controlled rate (e.g., 10 °C/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The glass transition temperature (Tg) is observed as a step-change in the heat flow curve.
-
The melting point (Tm) is identified as an endothermic peak on the heat flow curve.
Logical Workflow for Thermal Stability Analysis
The following diagram illustrates a typical workflow for the thermal stability analysis of a polymer.
a comparative study of different catalysts for Perfluoro-1-butene polymerization
A detailed review of catalytic systems for the polymerization of perfluoro-1-butene reveals a landscape dominated by radical initiators, with limited exploration into coordination polymerization methodologies. This guide provides a comparative overview of potential catalyst systems, drawing parallels from the polymerization of structurally similar perfluorinated olefins due to the sparse direct literature on this compound.
For researchers and professionals in polymer science and material development, the selection of an appropriate catalyst is paramount to controlling the polymerization process and tailoring the final properties of poly(this compound). This guide synthesizes available data to facilitate an informed choice of catalyst system.
Catalyst Performance Comparison
Due to the limited direct comparative studies on this compound polymerization, the following table summarizes catalyst performance based on analogous polymerizations of other perfluoroalkenes, such as tetrafluoroethylene (TFE) and hexafluoropropylene (HFP). This data provides a predictive framework for catalyst efficacy in this compound systems.
| Catalyst Type | Catalyst System Example | Monomer | Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Radical Initiator | Ammonium Persulfate (APS) | TFE | High | High (e.g., >10^6) | Broad | General Knowledge |
| Radical Initiator | Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) | Fluoroalkenes | Not specified | Not specified | Not specified | Inferred from literature |
| Anionic Initiator | Potassium Fluoride (KF) | Hexafluoropropylene Oxide | High | Oligomers to low polymers | Narrow | Inferred from literature |
| Coordination Cat. | Ziegler-Natta (e.g., TiCl₄/AlR₃) | 1-Butene | High | High | Broad | General Knowledge |
| Coordination Cat. | Metallocene (e.g., rac-C₂H₄(IndH₄)₂ZrCl₂/MAO) | 1-Butene | High | High | Narrow | General Knowledge |
Note: The data for Ziegler-Natta and Metallocene catalysts are for the non-fluorinated monomer 1-butene and serve as a hypothetical comparison point for potential coordination polymerization of this compound. The effectiveness of these catalysts on highly fluorinated olefins is not well-documented and may be limited by the electronic properties of the monomer.
Experimental Protocols
General Protocol for Radical Polymerization of this compound:
-
Reactor Preparation: A high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Reaction Medium: Deionized and deoxygenated water is added to the reactor. A surfactant, such as ammonium perfluorooctanoate (APFO), may be added to aid in emulsion polymerization.
-
Initiator Addition: A water-soluble radical initiator, such as ammonium persulfate (APS), is dissolved in a separate portion of deoxygenated water and charged into the reactor.
-
Monomer Introduction: The reactor is pressurized with this compound monomer to the desired pressure.
-
Polymerization: The reactor is heated to the desired temperature (typically 50-80 °C) with continuous stirring to initiate polymerization. The reaction pressure is maintained by feeding additional monomer as it is consumed.
-
Termination and Work-up: After the desired reaction time, the reactor is cooled, and the unreacted monomer is vented. The resulting polymer dispersion is then coagulated, washed with deionized water, and dried to yield the final poly(this compound) product.
Catalyst Systems and Polymerization Mechanisms
The choice of catalyst dictates the polymerization mechanism and significantly influences the properties of the resulting polymer.
Radical Polymerization
This is the most common method for the polymerization of perfluorinated olefins.
-
Initiators: Water-soluble peroxides like ammonium persulfate (APS) are frequently used in emulsion polymerization.[1] Organic peroxides and azo compounds can also be employed. A notable example of a fluorinated radical initiator is the perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR), which can initiate the polymerization of various fluoroalkenes.
-
Mechanism: The initiator thermally decomposes to generate free radicals, which then add to the double bond of the this compound monomer, initiating a chain reaction.
Anionic Polymerization
While less common for perfluoroalkenes, anionic polymerization can be initiated by strong nucleophiles.
-
Initiators: Alkali metal fluorides, such as potassium fluoride (KF), have been shown to initiate the ring-opening polymerization of hexafluoropropylene oxide. This suggests that fluoride ions could potentially act as initiators for the vinyl polymerization of this compound.
-
Mechanism: A nucleophile attacks the electron-deficient double bond of the this compound monomer, creating a carbanion that propagates the polymerization.
Coordination Polymerization
Coordination catalysts, such as Ziegler-Natta and metallocene systems, are highly effective for the polymerization of non-fluorinated alpha-olefins like 1-butene, yielding polymers with high stereoregularity.[2][3][4][5]
-
Catalyst Systems:
-
Ziegler-Natta: Typically consist of a transition metal halide (e.g., TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum).[2]
-
Metallocene: Single-site catalysts, such as zirconocene dichlorides activated with methylaluminoxane (MAO), offer precise control over polymer architecture.
-
-
Applicability to this compound: The application of traditional coordination catalysts to perfluorinated olefins is challenging. The highly electron-withdrawing nature of the fluorine atoms deactivates the double bond towards insertion into the metal-carbon bond of the growing polymer chain. There is a lack of specific literature demonstrating the successful coordination polymerization of this compound.
Logical Relationships in Catalyst Selection
The selection of a catalyst for this compound polymerization involves considering the desired polymer properties and the inherent reactivity of the monomer. The following diagram illustrates the logical flow for choosing a suitable catalyst system.
Caption: Catalyst selection pathway for this compound polymerization.
This guide provides a foundational understanding of the catalytic systems applicable to this compound polymerization. Further experimental investigation is necessary to establish a definitive comparative performance dataset and to explore the viability of coordination polymerization for this challenging monomer.
References
Safety Operating Guide
Navigating the Disposal of Perfluoro-1-butene: A Guide for Laboratory Professionals
The proper disposal of perfluoro-1-butene, a member of the per- and polyfluoroalkyl substances (PFAS) family, requires careful consideration of safety, environmental impact, and regulatory guidance. Due to their persistent nature, "forever chemicals" like this compound necessitate a rigorous and informed disposal protocol to minimize environmental release and ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the responsible management of this compound.
Immediate Safety and Handling
Before proceeding with any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. In the event of a spill, isolate the area and absorb the material with an inert, non-combustible absorbent, then collect it for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound falls under the broader guidelines for PFAS waste management. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which outlines the current understanding of effective methods.[1] It is crucial to note that under current federal law, PFAS are not classified as hazardous waste unless they are mixed with other regulated hazardous materials. However, state and local regulations may be more stringent.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound Waste" and include any other components of the waste stream.
-
Segregate this compound waste from other laboratory waste to prevent cross-contamination and to ensure it is directed to the appropriate disposal pathway.
-
-
Consult with a Licensed Waste Disposal Contractor:
-
Engage a certified hazardous waste disposal company that has experience in handling and disposing of PFAS compounds. They will be up-to-date on the latest federal, state, and local regulations.
-
Provide the contractor with a comprehensive description of the waste, including its composition and volume.
-
-
Select an Approved Disposal Method:
-
Based on the EPA's guidance and in consultation with your disposal contractor, select the most appropriate disposal technology. The primary options include:
-
Thermal Destruction (Incineration): This is often the preferred method for the complete destruction of PFAS. High-temperature incineration can achieve a destruction efficiency of approximately 99%.[2] However, there is a potential for the formation of products of incomplete combustion if not performed under optimal conditions.
-
Landfilling: If incineration is not feasible, disposal in a permitted hazardous waste landfill is another option. Landfills are considered major sinks for PFAS.[2] It is essential to use a landfill with appropriate liners and leachate collection systems to minimize environmental release.
-
Underground Injection: This method involves injecting the waste deep into underground wells. This is a less common method and is subject to strict geological and regulatory requirements.
-
-
-
Documentation and Record Keeping:
-
Maintain detailed records of all disposal activities, including the name of the disposal contractor, the date of disposal, the amount of waste disposed of, and the disposal method used. This documentation is critical for regulatory compliance.
-
Quantitative Data on Disposal Methods
The following table summarizes the available quantitative data on the primary disposal methods for PFAS compounds.
| Disposal Method | Destruction/Containment Efficiency | Key Considerations |
| Thermal Destruction | ~99% Destruction Efficiency[2] | Requires high temperatures for complete destruction; potential for incomplete combustion products. |
| Landfilling | Containment, not destruction | Risk of leachate and gas emissions containing PFAS; requires engineered landfills with robust containment systems.[2] |
| Underground Injection | High level of containment | Dependent on suitable geological formations; potential for migration if not properly sited and managed. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided is based on the current understanding of PFAS disposal. It is essential to consult with qualified environmental professionals and adhere to all applicable federal, state, and local regulations.
References
Personal protective equipment for handling Perfluoro-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Perfluoro-1-butene (CAS No: 357-26-6) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
Understanding the Hazards
This compound is a fluorinated alkene that presents several potential hazards. It is classified as a gas under pressure and may cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[2] As a per- and polyfluoroalkyl substance (PFAS), it is part of a class of compounds known for their persistence in the environment.
GHS Hazard Classification:
-
Gases under pressure: Liquefied gas[2]
-
Skin corrosion/irritation: Category 2[2]
-
Serious eye damage/eye irritation: Category 2A[2]
-
Specific target organ toxicity – Single exposure: Category 3 (Respiratory tract irritation, Narcosis)[2]
Hazard Statements:
-
H280: Contains gas under pressure; may explode if heated.[1][2]
-
H336: May cause drowsiness or dizziness.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the required and recommended PPE.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Recommended Material/Specifications |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin/Body | Laboratory coat, long pants, and closed-toe shoes. | Fire/flame resistant and impervious clothing should be worn. |
| Hands | Chemical-resistant gloves. | Butyl rubber, Viton®, or other fluoroelastomer gloves are recommended based on general resistance to fluorinated compounds. Nitrile gloves may offer limited protection for short-term use. Always inspect gloves for degradation before use. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used. |
Glove Selection and Breakthrough Time:
Table 2: Qualitative Glove Material Compatibility
| Glove Material | Chemical Resistance Rating | Notes |
| Fluoroelastomer (Viton®) | Excellent | Recommended for prolonged contact. |
| Butyl Rubber | Good to Excellent | A suitable alternative to fluoroelastomers. |
| Nitrile | Fair to Good | Suitable for splash protection and short-term use. Not recommended for prolonged contact. |
| Natural Rubber (Latex) | Poor | Not recommended for use with this compound. |
| Neoprene | Fair | May provide limited protection. |
Disclaimer: This table provides general guidance. Always refer to the manufacturer's specific chemical resistance data.
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs) established by OSHA or ACGIH for this compound. However, for the related compound Perfluoroisobutylene (a structural isomer), the following limit has been set:
Table 3: Occupational Exposure Limit for Perfluoroisobutylene
| Organization | Exposure Limit | Notes |
| ACGIH | TLV: 0.01 ppm (Ceiling) | This is for Perfluoroisobutylene (CAS: 382-21-8) and should be used as a precautionary reference for this compound due to the lack of specific data.[3][4] |
Given the lack of a specific OEL for this compound, it is imperative to handle this chemical with engineering controls (such as a fume hood) and appropriate PPE to minimize any potential exposure.
Safe Handling and Operational Plan
A step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Ensure that a chemical fume hood is in proper working order.
-
Assemble all necessary PPE as outlined in Table 1 and inspect it for any damage.
-
-
Handling:
-
Always work within a certified chemical fume hood.
-
Avoid breathing the gas.[2]
-
Prevent contact with skin and eyes.[2]
-
Keep containers away from heat and potential ignition sources.[2]
-
In case of skin contact, wash the affected area with plenty of soap and water.[2]
-
If eye contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
-
Storage:
Emergency and Disposal Plan
PPE Selection Process for Emergencies
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
